Littorine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRXUEYLFZLOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Littorine?
An In-depth Technical Guide to the Chemical Structure and Properties of Littorine (B1216117)
This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of this compound, a significant tropane (B1204802) alkaloid. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Structure and Identification
This compound is a tropane alkaloid found in various plants, notably from the Solanaceae family, including Atropa belladonna and Datura species.[1][2][3] It is an ester of tropine (B42219) and phenyllactic acid.[4] Structurally, it is an isomer of hyoscyamine (B1674123) and atropine (B194438) and serves as a key intermediate in the biosynthetic pathway of these and other tropane alkaloids like scopolamine.[5]
The chemical identity of this compound is defined by the following identifiers:
-
IUPAC Name : (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate.
-
Chemical Formula : C₁₇H₂₃NO₃.
-
SMILES Code : CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O.
-
InChI Code : InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3.
-
InChIKey : FNRXUEYLFZLOEZ-UHFFFAOYSA-N.
-
CAS Registry Number : 21956-47-8.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below, providing key physicochemical properties for identification and characterization.
| Property | Value | Reference |
| Molecular Weight | 289.37 g/mol | |
| 289.4 g/mol | ||
| 289.3694 g/mol | ||
| Exact Mass | 289.1678 | |
| Elemental Analysis | C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59% | |
| Appearance | Solid powder | |
| Kovats Retention Index | 2601.2 (on a non-polar column) |
Biosynthesis of this compound
This compound is a critical intermediate in the biosynthesis of pharmaceutically important tropane alkaloids, including hyoscyamine and scopolamine. The pathway involves the esterification of tropine with phenyllactic acid.
Key steps in the biosynthesis leading to and from this compound are:
-
Formation of Precursors : Phenyllactic acid is derived from the primary metabolite phenylalanine. Tropine is synthesized from the N-methylpyrrolinium cation via enzymes such as a type III polyketide synthase (PYKS) and a cytochrome P450 (CYP82M3).
-
Activation of Phenyllactate : In Atropa belladonna, phenyllactic acid is activated through glycosylation by a phenyllactate UDP-glycosyltransferase (UGT1) to form phenyllactylglucose.
-
Esterification : this compound synthase (LS), a serine carboxypeptidase-like (SCPL) acyltransferase, catalyzes the esterification of tropine with the activated phenyllactylglucose to form this compound.
-
Conversion to Hyoscyamine : this compound is then rearranged by the enzyme this compound mutase/monooxygenase (CYP80F1), a cytochrome P450, to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.
The diagram below illustrates the core biosynthetic pathway of this compound.
Experimental Protocols: Isolation and Identification
The following section summarizes the methodology for the isolation and identification of this compound from plant sources, as described in scientific literature.
Source Material
A high-producing hairy root clone (M8) of Atropa belladonna was established via transformation with Agrobacterium rhizogenes (MAFF 03-01724). This compound has also been detected in non-transformed root cultures of the plant.
Extraction and Analysis
The general workflow for isolating and identifying this compound involves the following steps:
-
Extraction : The alkaloid fraction is extracted from the hairy root culture.
-
Chromatographic Detection :
-
High-Performance Liquid Chromatography (HPLC) : Used for the initial detection of this compound within the alkaloid fraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for further detection and to obtain mass spectral data, which aids in preliminary identification.
-
-
Structural Identification :
-
Nuclear Magnetic Resonance (NMR) Analysis : NMR is the definitive method used to confirm the chemical structure of the isolated compound as this compound.
-
The experimental workflow is visualized in the diagram below.
References
The Littorine Biosynthesis Pathway in Datura stramonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Datura stramonium, a member of the Solanaceae family, is a well-known producer of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications. Among these, littorine (B1216117) holds a pivotal position as a key intermediate in the biosynthesis of the medicinally important alkaloids hyoscyamine (B1674123) and scopolamine (B1681570). Understanding the intricate enzymatic pathway leading to this compound is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Datura stramonium, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the core processes.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic routes: the tropane moiety pathway originating from L-ornithine and/or L-arginine, and the phenyllactic acid moiety pathway derived from L-phenylalanine. The primary site of this biosynthesis is the roots of the plant.
The initial stages of the pathway are shared with the biosynthesis of other tropane alkaloids and involve the formation of the tropane ring structure.[1] L-ornithine, derived from L-arginine, is decarboxylated to putrescine by ornithine decarboxylase (ODC). Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT), a key regulatory enzyme in the pathway.[2] Subsequently, N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[3]
The N-methyl-Δ¹-pyrrolinium cation serves as a crucial branch-point intermediate. It condenses with a molecule derived from acetoacetate (B1235776) to eventually form tropinone (B130398), the first bicyclic intermediate in the pathway. Tropinone is then stereospecifically reduced by tropinone reductase I (TRI) to tropine (B42219).[4]
Concurrently, the aromatic amino acid L-phenylalanine is converted to phenyllactic acid. This part of the pathway involves a transamination to phenylpyruvic acid, followed by a reduction.[1]
The final step in this compound biosynthesis is the esterification of tropine with phenyllactic acid, a reaction catalyzed by this compound synthase. This compound then serves as the direct precursor for hyoscyamine through an intramolecular rearrangement catalyzed by a cytochrome P450 enzyme, likely a homolog of CYP80F1.
Signaling Pathway Diagram
Quantitative Data
The biosynthesis of this compound and other tropane alkaloids is tightly regulated. The following tables summarize some of the available quantitative data on key enzymes and metabolites in Datura stramonium.
Table 1: Kinetic Properties of Tropinone Reductases in Datura stramonium
| Enzyme | Substrate | Km (mM) | Cosubstrate | Km (µM) | Reference |
| Tropinone Reductase I (TRI) | Tropinone | 1.30 | NADPH | 58 | |
| Tropinone Reductase II (TRII) | Tropinone | 0.11 | NADPH | 16 |
Table 2: Effects of Methyl Jasmonate (MJ) on Tropane Alkaloid Content and Gene Expression in Datura stramonium Roots (24h treatment)
| Treatment | Scopolamine (mg/g DW) | Hyoscyamine (mg/g DW) | PMT Relative Expression | TR1 Relative Expression | h6h Relative Expression | Reference |
| Control (0 µM MJ) | ~3.0 | ~10.0 | 1.0 | 1.0 | 1.0 | |
| 150 µM MJ | ~3.8 (↑28%) | ~19.2 (↑92%) | Increased | Increased | Increased | |
| 300 µM MJ | ~3.6 (↑19%) | ~8.2 (↓18%) | No significant change | No significant change | No significant change |
Note: The gene expression changes are qualitative as presented in the source, indicating a significant upregulation at 150 µM MJ in roots.
Experimental Protocols
Metabolite Extraction for HPLC Analysis
This protocol is adapted from methods used for the extraction of tropane alkaloids from Datura stramonium.
Materials:
-
Fresh or dried plant material (roots, leaves)
-
Extraction solvent: Chloroform (B151607):Methanol (B129727):Ammonia (15:5:1, v/v/v)
-
0.1 N Sulfuric acid
-
28% Ammonium (B1175870) hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenize 1 g of fresh plant material or 0.1 g of dried powder in 10 mL of extraction solvent.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction of the pellet twice more and pool the supernatants.
-
Evaporate the combined supernatant to dryness under vacuum or a stream of nitrogen.
-
Dissolve the residue in 5 mL of 0.1 N sulfuric acid.
-
Wash the acidic solution with 5 mL of chloroform to remove non-polar impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous phase to 10-11 with 28% ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous phase three times with 5 mL of chloroform each time.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness.
-
Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) for Tropane Alkaloid Analysis
This protocol provides a general framework for the separation and quantification of this compound and related alkaloids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile (B52724) (Solvent A) and a buffer such as 50 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with phosphoric acid (Solvent B).
-
Example gradient: 0-15 min, 10-40% A; 15-20 min, 40-10% A; 20-25 min, 10% A.
Analysis Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 215 nm
Quantification:
-
Prepare standard curves for this compound, hyoscyamine, and scopolamine of known concentrations.
-
Quantify the alkaloids in the plant extracts by comparing their peak areas to the standard curves.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the expression levels of genes involved in the this compound biosynthesis pathway.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Datura stramonium tissues (e.g., roots) using a suitable plant RNA extraction kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. qRT-PCR:
-
Design and validate primers for the target genes (PMT, TR1, this compound synthase, etc.) and a reference gene (e.g., actin or ubiquitin).
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qPCR in a real-time PCR cycler with a typical program:
-
Initial denaturation: 95°C for 5 min
-
40 cycles of:
-
Denaturation: 95°C for 15 s
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to verify product specificity.
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and relative to a control condition.
Experimental Workflow for Studying the Effect of Elicitors on this compound Biosynthesis
Conclusion
The biosynthesis of this compound in Datura stramonium is a finely tuned pathway that is essential for the production of valuable tropane alkaloids. This guide has provided a comprehensive overview of the core enzymatic reactions, quantitative data, and experimental methodologies relevant to its study. A thorough understanding of this pathway is paramount for researchers and professionals in the fields of plant biochemistry, metabolic engineering, and drug development, as it opens avenues for the targeted enhancement of medicinally important compounds. Further research to elucidate the kinetic properties of all enzymes in the pathway and to fully characterize the regulatory networks will undoubtedly pave the way for novel strategies in the production of these vital pharmaceuticals.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reduction of tropinone in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Isolation of Littorine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Littorine (B1216117), a tropane (B1204802) alkaloid, serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant anticholinergic drugs hyoscyamine (B1674123) and scopolamine. Found primarily in plants of the Solanaceae family, the efficient isolation and quantification of this compound are paramount for research into tropane alkaloid biosynthesis and for the development of engineered production platforms. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and modern analytical techniques for its quantification. Furthermore, it elucidates the biosynthetic pathway of this compound and presents a generalized workflow for its extraction and analysis, supported by clear visualizations to aid in experimental design and execution.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Solanaceae family, where it acts as a key precursor in the biosynthesis of other tropane alkaloids.
Plant Species
The primary plant source of this compound is Atropa belladonna (deadly nightshade). It is also found in other species of the Solanaceae family, such as Hyoscyamus muticus (Egyptian henbane). Within these plants, this compound is primarily synthesized and stored in the roots.
Hairy Root Cultures
A significant and highly productive source of this compound is hairy root cultures of Solanaceae species, particularly Atropa belladonna. These cultures, established by transformation with Agrobacterium rhizogenes, offer a controlled and continuous system for producing high levels of tropane alkaloids, including this compound[1]. Hairy root clones of Hyoscyamus muticus have also been shown to accumulate significant quantities of this compound, often at levels 1.5 to 3 times higher than scopolamine[2].
Biosynthesis of this compound
This compound is formed through the esterification of tropine (B42219) and phenyllactic acid. This crucial step in the tropane alkaloid biosynthetic pathway is catalyzed by the enzyme this compound synthase[3]. The biosynthesis can be summarized in the following key steps:
-
Formation of Tropine: The tropane ring of tropine is derived from the amino acid ornithine.
-
Formation of Phenyllactic Acid: The amino acid phenylalanine is converted to phenyllactic acid.
-
Esterification: this compound synthase catalyzes the condensation of tropine and phenyllactic acid to form this compound[4].
Subsequently, this compound is converted to hyoscyamine aldehyde by the enzyme this compound mutase (a cytochrome P450 enzyme)[5].
References
- 1. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of scopolamine, hyoscyamine and this compound in plants and different hairy root clones of Hyoscyamus muticus by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Littorine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a naturally occurring tropane (B1204802) alkaloid found in a variety of plants, most notably within the Solanaceae family, including species such as Datura and Atropa belladonna.[1][2] It is a constitutional isomer of hyoscyamine (B1674123) and atropine (B194438) and serves as a key precursor in the biosynthesis of these pharmaceutically significant compounds.[3] Understanding the physical and chemical properties of this compound is crucial for its isolation, characterization, and potential pharmacological applications. This guide provides a comprehensive overview of this compound's properties, experimental methodologies for its analysis, and its role in biochemical pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound have been characterized through various analytical techniques. A summary of these properties is presented in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid powder | [1] |
| Melting Point | 80 °C | [4] |
| Solubility (log10WS) | -2.97 (in mol/l) | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.758 | [5] |
| Storage Conditions | Store at < -15°C, keep container well closed and dry. | [4] |
Chemical Identifiers and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 21956-47-8 | [1][6] |
| Molecular Formula | C₁₇H₂₃NO₃ | [6] |
| Molecular Weight | 289.37 g/mol | |
| Exact Mass | 289.1678 Da | |
| SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)--INVALID-LINK--O | |
| InChI | InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | [6] |
| InChIKey | FNRXUEYLFZLOEZ-UHFFFAOYSA-N | [6] |
Elemental Analysis
| Element | Percentage | Source(s) |
| Carbon (C) | 70.56% | [1] |
| Hydrogen (H) | 8.01% | [1] |
| Nitrogen (N) | 4.84% | [1] |
| Oxygen (O) | 16.59% | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of every physical and chemical property of this compound are not extensively available in single sources. However, the general methodologies employed for the extraction, purification, and characterization of tropane alkaloids from plant sources are well-established and applicable to this compound.
Extraction and Purification of this compound from Plant Material
The isolation of this compound typically involves solvent extraction from dried and powdered plant material, such as the roots or seeds of Datura stramonium.[7][8]
Methodology:
-
Maceration: The powdered plant material is submerged in a solvent system, often a mixture of a nonpolar organic solvent (e.g., chloroform (B151607) or hexane) and a polar organic solvent (e.g., methanol (B129727) or ethanol), with the addition of a base (e.g., ammonia) to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.[7][9]
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the resulting extract is concentrated under reduced pressure.[9]
-
Acid-Base Extraction: The concentrated extract is then subjected to an acid-base extraction. The organic extract is treated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid), which protonates the alkaloids, making them water-soluble.[9] The aqueous layer is then separated and washed with a nonpolar organic solvent to remove impurities.[8]
-
Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in an organic solvent again. The alkaloids are then extracted back into a nonpolar organic solvent like chloroform.[7][9]
-
Purification: The final organic extract is dried and the solvent is evaporated to yield the crude alkaloid mixture. Further purification can be achieved using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography on silica (B1680970) gel.[8]
Structural Elucidation and Characterization
The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃). The solution is filtered into an NMR tube to remove any particulate matter.[10][11]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse programs are used to obtain the spectra.[12][13][14]
-
Analysis: The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure of this compound.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which causes fragmentation of the molecule.[15][16]
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, as well as a characteristic fragmentation pattern that can be used to confirm its structure.[17][18]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the sample is prepared for analysis, often as a thin film on a salt plate or mixed with KBr to form a pellet.[19][20]
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded.[21][22][23]
-
Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of the functional groups present in the this compound molecule (e.g., hydroxyl, carbonyl, and aromatic groups), providing further confirmation of its structure.
-
Biosynthetic Pathway of Hyoscyamine from this compound
This compound is a crucial intermediate in the biosynthesis of hyoscyamine. The key step in this pathway is the rearrangement of this compound to hyoscyamine aldehyde, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1.[1][24][25] This is followed by a reduction to form hyoscyamine.
Caption: Biosynthesis of Hyoscyamine from this compound.
References
- 1. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. research.lancaster-university.uk [research.lancaster-university.uk]
- 7. researchgate.net [researchgate.net]
- 8. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. youtube.com [youtube.com]
- 21. edinst.com [edinst.com]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 23. youtube.com [youtube.com]
- 24. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Littorine's Interaction with Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Littorine (B1216117), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a significant precursor in the biosynthesis of the anticholinergic drugs hyoscyamine (B1674123) and scopolamine. Its structural similarity to these well-known muscarinic antagonists suggests a potential interaction with acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound at both muscarinic and nicotinic acetylcholine receptors, based on available scientific literature. It includes a detailed presentation of binding affinity data, experimental protocols for receptor binding assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of cholinergic pharmacology and the development of novel therapeutics targeting acetylcholine receptors.
Introduction
This compound is a naturally occurring tropane alkaloid with the chemical formula C₁₇H₂₃NO₃. It is primarily found in plants such as Datura species and Atropa belladonna. As a biosynthetic intermediate to hyoscyamine and scopolamine, this compound's pharmacological profile, particularly its interaction with acetylcholine receptors (AChRs), is of significant interest. Understanding the binding affinities and functional effects of this compound at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors is crucial for elucidating its physiological role and assessing its potential as a pharmacological agent or a lead compound for drug discovery.
Quantitative Data on Receptor Binding
The primary quantitative data on the binding of this compound to acetylcholine receptors comes from competitive radioligand binding assays. The following tables summarize the available data, presenting the 50% inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.
Table 1: Binding Affinities of this compound and Related Tropane Alkaloids to Muscarinic Acetylcholine Receptors (mAChR)
| Compound | Radioligand | Receptor Source | IC₅₀ (µM) |
| This compound | [³H]-N-methylscopolamine | Porcine brain | 0.005 |
| Atropine (B194438) | [³H]-N-methylscopolamine | Porcine brain | 0.002 |
| Scopolamine | [³H]-N-methylscopolamine | Porcine brain | 0.001 |
| 6β-Hydroxyhyoscyamine | [³H]-N-methylscopolamine | Porcine brain | 0.003 |
| 7β-Hydroxyhyoscyamine | [³H]-N-methylscopolamine | Porcine brain | 0.008 |
Table 2: Binding Affinities of this compound and Related Tropane Alkaloids to Nicotinic Acetylcholine Receptors (nAChR)
| Compound | Radioligand | Receptor Source | IC₅₀ (µM) |
| This compound | [³H]-Nicotine | Porcine brain | >1000 |
| Atropine | [³H]-Nicotine | Porcine brain | 284 |
| Scopolamine | [³H]-Nicotine | Porcine brain | 928 |
| Cocaine | [³H]-Nicotine | Porcine brain | 371 |
The data clearly indicates that this compound exhibits a high affinity for muscarinic acetylcholine receptors, with an IC₅₀ value in the nanomolar range, comparable to that of well-established mAChR antagonists like atropine and scopolamine.[1][2] In contrast, its affinity for nicotinic acetylcholine receptors is significantly lower, with an IC₅₀ value greater than 1000 µM.[1][2] This demonstrates a pronounced selectivity of this compound for mAChRs over nAChRs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, specifically radioligand binding assays for muscarinic and nicotinic acetylcholine receptors.
Muscarinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Receptor Source: Synaptosomal membranes prepared from porcine brain.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine sulfate (B86663) (10 µM).
-
Assay Buffer: 10 mM Na₂HPO₄/KH₂PO₄ buffer, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize fresh porcine brain tissue in ice-cold sucrose (B13894) buffer (0.32 M). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomal membranes) in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µl of synaptosomal membrane preparation (approximately 100-200 µg of protein).
-
50 µl of [³H]-NMS at a final concentration of 0.1 nM.
-
50 µl of various concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) or buffer for total binding.
-
For non-specific binding, add 50 µl of 10 µM atropine sulfate instead of the test compound.
-
-
The final assay volume is 200 µl.
-
-
Incubation: Incubate the assay tubes at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum using a cell harvester. Wash the filters three times with 5 ml of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.
-
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for nicotinic acetylcholine receptors.
Materials:
-
Receptor Source: Synaptosomal membranes prepared from porcine brain.
-
Radioligand: [³H]-Nicotine, a nicotinic agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Carbamylcholine (B1198889) (10 mM).
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the muscarinic receptor binding assay.
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µl of synaptosomal membrane preparation (approximately 100-200 µg of protein).
-
50 µl of [³H]-Nicotine at a final concentration of 5 nM.
-
50 µl of various concentrations of this compound (e.g., from 10⁻⁶ M to 10⁻¹ M) or buffer for total binding.
-
For non-specific binding, add 50 µl of 10 mM carbamylcholine instead of the test compound.
-
-
The final assay volume is 200 µl.
-
-
Incubation: Incubate the assay tubes on ice (4°C) for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash the filters three times with 5 ml of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of acetylcholine receptors and the workflow of the radioligand binding assays.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Experimental Workflow.
Conclusion
The available evidence strongly indicates that this compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with an affinity comparable to that of atropine and scopolamine. Its interaction with nicotinic acetylcholine receptors is significantly weaker. This pharmacological profile suggests that this compound primarily acts as a modulator of the parasympathetic nervous system and cholinergic signaling in the central nervous system through its action on mAChRs. Further research, including functional assays to determine whether this compound acts as an antagonist, agonist, or partial agonist at different mAChR subtypes, is warranted to fully elucidate its mechanism of action and therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
The Enigmatic Precursor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Littorine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of littorine (B1216117), a pivotal tropane (B1204802) alkaloid. While direct research into the pharmacokinetics and pharmacodynamics of this compound is notably scarce, this document synthesizes the available information, primarily focusing on its well-documented role in biosynthesis. To provide a predictive framework, this guide also presents a comparative analysis of the pharmacokinetic and pharmacodynamic profiles of its close structural relatives and downstream metabolites, atropine (B194438) and scopolamine (B1681570).
Introduction to this compound
This compound is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species. It holds a critical position as a biosynthetic intermediate in the production of the medicinally significant anticholinergic agents hyoscyamine (B1674123) (the levorotatory isomer of atropine) and scopolamine. Its chemical structure is closely related to these compounds, suggesting that its own pharmacological properties may be similar. However, a lack of dedicated studies means its specific interactions with biological systems remain largely uncharacterized.
Pharmacokinetics: A Comparative Outlook
Due to the absence of direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, this section provides a summary of the known pharmacokinetic parameters for atropine and scopolamine. It is plausible that this compound would exhibit similar, albeit not identical, characteristics.
Table 1: Comparative Pharmacokinetic Parameters of Atropine and Scopolamine
| Parameter | Atropine | Scopolamine |
| Bioavailability | 25% (oral)[1] | 10.7% - 48.2% (oral, variable)[2][3] |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes (IM); 3-60 minutes (ophthalmic) | ~0.5 hours (oral)[4] |
| Plasma Protein Binding | 14-44%[5] | Data not readily available |
| Volume of Distribution (Vd) | Wide distribution | 1.4 ± 0.3 L/kg |
| Metabolism | Hepatic hydrolysis to tropine (B42219) and tropic acid; ~50% metabolized. | Primarily hepatic, via cytochrome P450 enzymes (CYP3A). |
| Elimination Half-life (t½) | ~2 hours (rapid phase); ~13 hours (slow phase) | 4.5 ± 1.7 hours |
| Excretion | 13-50% excreted unchanged in urine. | <10% excreted unchanged in urine. |
Pharmacodynamics: Inferred Mechanisms of Action
As with its pharmacokinetics, the pharmacodynamics of this compound have not been a subject of extensive research. However, based on its structure as a tropane alkaloid, it is highly probable that this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).
Atropine and scopolamine are non-selective muscarinic antagonists, binding to M1, M2, M3, M4, and M5 receptors. This antagonism is responsible for their wide range of physiological effects, including increased heart rate, decreased salivation and bronchial secretions, and effects on the central nervous system. It is reasonable to hypothesize that this compound would exhibit a similar receptor binding profile, though its affinity and potency at the various muscarinic receptor subtypes are unknown.
Biosynthesis of this compound and its Conversion
The most well-understood aspect of this compound's biological role is its place in the biosynthesis of other tropane alkaloids. This compound is formed from the condensation of tropine and phenyllactic acid. It is then rearranged to form hyoscyamine aldehyde in a crucial step catalyzed by the cytochrome P450 enzyme, CYP80F1.
Signaling Pathway: From Precursors to Hyoscyamine
Experimental Protocols
While specific experimental protocols for the pharmacokinetic and pharmacodynamic analysis of this compound are not available in the literature, this section outlines general methodologies used for the study of tropane alkaloids, which would be applicable to this compound.
Extraction of Tropane Alkaloids from Plant Material
A common method for the extraction of tropane alkaloids involves solid-liquid extraction using an alcoholic solvent, often in an acidified solution to improve the solubility of the alkaloids. This is typically followed by a liquid-liquid extraction for purification.
Analytical Quantification
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the standard techniques for the separation and quantification of tropane alkaloids in biological matrices.
Workflow for Tropane Alkaloid Analysis
Conclusion and Future Directions
This compound remains a molecule of significant interest primarily due to its role as a precursor in the biosynthesis of essential medicines. The current body of scientific literature presents a clear gap in the understanding of its own pharmacokinetic and pharmacodynamic properties. Future research should aim to fill this void through dedicated in vitro and in vivo studies. Such research would not only provide a more complete picture of the pharmacology of tropane alkaloids but could also uncover novel therapeutic applications for this compound itself. Key areas for future investigation include receptor binding assays to determine its affinity for muscarinic receptor subtypes, in vivo studies in animal models to determine its ADME profile, and studies to assess its potential for central nervous system activity.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
Toxicological Profile of Littorine Alkaloid: An In-depth Technical Guide
Introduction
Littorine is a tropane (B1204802) alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura species.[1][2] It serves as a key intermediate in the biosynthesis of hyoscyamine (B1674123), a potent anticholinergic agent.[3] While extensive toxicological data exists for hyoscyamine and the related compound scopolamine (B1681570), this compound itself has not been the subject of comprehensive toxicological investigation. However, due to its tropane alkaloid structure, it is presumed to exhibit similar anticholinergic properties, which form the basis of the toxicological concerns for this class of compounds.[4][5]
The primary mechanism of toxicity for tropane alkaloids is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the central and peripheral nervous systems. This interference with the parasympathetic nervous system can lead to a range of adverse effects.
Quantitative Toxicological Data (Extrapolated)
Due to the absence of specific studies on this compound, this section presents data for the closely related and biosynthetically downstream tropane alkaloid, atropine (B194438) (a racemic mixture of d- and l-hyoscyamine), to provide a comparative context for potential toxicity.
Table 1: Acute Toxicity Data for Atropine
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Oral | 75 mg/kg | |
| LD50 | Rat | Oral | 500 mg/kg | |
| LD50 | Human (estimated) | Oral | >10 mg |
Toxicological Profile
Acute Toxicity
Based on the known effects of other tropane alkaloids, acute exposure to this compound would likely induce a classic anticholinergic toxidrome. The onset of symptoms is typically rapid, occurring within 30 to 60 minutes of ingestion.
Potential Signs and Symptoms of Acute this compound Toxicity:
-
Central Nervous System: Delirium, hallucinations, agitation, confusion, amnesia, and in severe cases, seizures and coma.
-
Peripheral Nervous System: Dry mouth, blurred vision (mydriasis and cycloplegia), tachycardia, hyperthermia, decreased gastrointestinal motility leading to constipation, and urinary retention.
Chronic Toxicity
Specific data on the chronic toxicity of this compound is unavailable. For other tropane alkaloids like scopolamine and hyoscyamine, there are no reports of accumulation in the human body or genotoxic effects from long-term exposure. However, chronic exposure to any anticholinergic substance raises concerns about potential long-term cognitive impairment.
Target Organ Toxicity
The primary target organs for tropane alkaloid toxicity are those richly innervated by the parasympathetic nervous system.
-
Central Nervous System: The ability of tropane alkaloids to cross the blood-brain barrier leads to the observed neuropsychiatric effects.
-
Heart: Tachycardia is a common finding due to the blockade of muscarinic receptors in the sinoatrial node.
-
Exocrine Glands: Inhibition of salivary, bronchial, and sweat glands leads to dryness of mucous membranes and skin.
-
Gastrointestinal Tract: Reduced motility can result in ileus.
-
Eye: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) are characteristic effects.
Mechanism of Action: Anticholinergic Effects
The toxic effects of tropane alkaloids are a direct consequence of their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, they prevent the neurotransmitter acetylcholine from exerting its normal physiological effects. This disruption of cholinergic transmission in the parasympathetic nervous system leads to the characteristic anticholinergic symptoms. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of this compound to these subtypes is currently unknown.
Experimental Protocols
While specific protocols for this compound are not published, the following methodologies are standard for the toxicological evaluation of alkaloids and would be applicable.
Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
-
Test Animals: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance (this compound alkaloid) is administered orally by gavage in a single dose. A limit test at 2000 mg/kg body weight can be initially performed.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated if mortality occurs, along with detailed documentation of all observed toxic effects.
In Vitro Receptor Binding Assay
-
Preparation of Receptor Membranes: Membranes are prepared from tissues or cells expressing the target muscarinic acetylcholine receptors (e.g., rat brain cortex for M1, heart for M2).
-
Radioligand Binding: A radiolabeled antagonist (e.g., [³H]N-methylscopolamine) is incubated with the receptor membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of this compound for the receptor (Ki) can then be calculated.
Conclusion
While direct toxicological data for this compound alkaloid is scarce, its structural similarity to other tropane alkaloids, particularly its role as a direct precursor to hyoscyamine, strongly suggests that it possesses anticholinergic properties and a corresponding toxicological profile. The primary toxic effects are expected to manifest as a result of muscarinic acetylcholine receptor antagonism, leading to a range of central and peripheral nervous system symptoms. Further research, including acute and chronic toxicity studies, receptor binding assays, and investigations into its toxicokinetics, is necessary to definitively characterize the toxicological profile of this compound and to quantify its potential risk to human health. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
An In-depth Technical Guide on the Discovery and History of Littorine Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117), a tropane (B1204802) alkaloid, holds a significant position in the biosynthesis of pharmacologically important compounds such as hyoscyamine (B1674123) and scopolamine (B1681570). Its discovery and the subsequent elucidation of its biosynthetic pathway have been pivotal in understanding the complex chemical ecology of solanaceous plants. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, with a focus on experimental protocols, quantitative data, and the underlying biochemical pathways.
Historical Perspective and Discovery
The journey to understanding tropane alkaloid biosynthesis was a gradual process built upon decades of research into the chemical constituents of medicinal plants. This compound was identified as a key intermediate in this pathway, bridging the gap between primary metabolites and the more complex, pharmacologically active alkaloids. Early research focused on identifying the precursors of hyoscyamine and scopolamine, with studies on various Datura and Atropa species laying the groundwork for the eventual discovery of this compound. Its identification was a crucial step, confirming that the biosynthesis of these potent anticholinergic agents involved a multi-step enzymatic process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its isolation, purification, and characterization. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₃ | [1] |
| Molecular Weight | 289.37 g/mol | [1] |
| Melting Point | Not available | |
| 13C NMR (CDCl₃, 125 MHz) δ (ppm) | 173.2 (C-1') | [2][3] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M-PLA+H]⁺ | [4] |
Biosynthesis of this compound: A Detailed Signaling Pathway
The formation of this compound is a critical juncture in the biosynthetic pathway of tropane alkaloids. It involves the esterification of tropine (B42219) with phenyllactic acid, a reaction catalyzed by a series of specific enzymes. The elucidation of this pathway has been a significant achievement in plant biochemistry.
The biosynthesis begins with the amino acid phenylalanine, which is converted to phenyllactic acid. Separately, tropine is synthesized from putrescine. The key step in this compound formation involves the activation of phenyllactic acid and its subsequent transfer to tropine. This process is catalyzed by two recently identified enzymes: a phenyllactate UDP-glycosyltransferase (UGT1) and a this compound synthase (LS), which belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family.
Below is a Graphviz diagram illustrating the biosynthetic pathway leading to this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols for this compound Isolation and Analysis
The isolation and purification of this compound are typically performed from plant material known to be rich in tropane alkaloids, such as the roots of Atropa belladonna or Datura stramonium, or from hairy root cultures of these plants.
Extraction of Tropane Alkaloids from Atropa belladonna Roots
This protocol is a general method for the extraction of tropane alkaloids and can be adapted for the specific isolation of this compound.
Materials:
-
Dried and powdered roots of Atropa belladonna
-
Methanol
-
25% Ammonia (B1221849) solution
-
1 M Sulfuric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of powdered root material in a mixture of chloroform:methanol:ammonia (15:15:1, v/v/v) for 24 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 100 mL of 1 M sulfuric acid.
-
Wash the acidic solution with 3 x 50 mL of chloroform to remove non-polar impurities. Discard the chloroform layers.
-
Make the aqueous layer alkaline (pH ~10) by the dropwise addition of 25% ammonia solution.
-
Extract the liberated alkaloids with 3 x 75 mL of chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform to dryness to obtain the crude alkaloid extract containing this compound.
Purification of this compound by Column Chromatography
Further purification of the crude extract can be achieved using column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (70-230 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform:methanol)
-
Fraction collector
-
TLC plates (silica gel 60 F254) and developing chamber
-
Dragendorff's reagent for visualization
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack it into the column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to chloroform:methanol (9:1, v/v).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC), using an appropriate solvent system and visualizing with Dragendorff's reagent.
-
Combine the fractions containing pure this compound and evaporate the solvent.
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Detection: UV detector at a wavelength of approximately 210-220 nm.
-
Quantification: Can be performed using a calibration curve with a pure this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful tool for the identification of this compound. The mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. A significant fragment corresponds to the loss of the phenyllactic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for the structural elucidation of this compound. The ¹³C NMR spectrum in CDCl₃ shows a characteristic signal for the carbonyl carbon (C-1') at approximately 173.2 ppm.
Below is a workflow diagram for the isolation and analysis of this compound.
Caption: General workflow for this compound isolation.
Biological Activity and Signaling Pathways of this compound
While this compound is primarily recognized as a biosynthetic intermediate, some studies suggest it may possess its own biological activities. Tropane alkaloids, as a class, are known for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine (B1216132) receptors. However, specific studies on the binding affinity and pharmacological effects of this compound on these receptors are limited. Further research is needed to fully elucidate any direct signaling pathways modulated by this compound and to explore its potential therapeutic applications beyond its role as a precursor.
Conclusion
The discovery and study of this compound have been instrumental in advancing our knowledge of tropane alkaloid biosynthesis. The isolation and characterization of this key intermediate require a combination of classical phytochemical techniques and modern analytical methods. While its role as a precursor to hyoscyamine and scopolamine is well-established, the exploration of its own potential biological activities presents an exciting avenue for future research in drug discovery and development. This guide provides a foundational framework for researchers and scientists working with this important natural product.
References
Spectroscopic and Biosynthetic Insights into Littorine: A Technical Guide
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid that serves as a crucial intermediate in the biosynthesis of other significant tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine.[1][2] These compounds are of considerable interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available spectroscopic data (NMR and MS) for this compound, details on experimental protocols for its analysis, and a visualization of its role in the tropane alkaloid biosynthetic pathway.
Spectroscopic Data of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported, although a complete, assigned spectrum is not consistently available across public sources.
¹³C NMR Data
A key reported ¹³C NMR chemical shift for this compound is that of the carbonyl carbon (C-1') in the phenyllactic acid moiety, which resonates at approximately 173.2 ppm.[3] This is a characteristic signal that helps distinguish it from its isomer, hyoscyamine, where the corresponding carbonyl carbon appears at around 171.8 ppm.[3] Further partial data is available through specialized databases, though access may be restricted.[3]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1' (Carbonyl) | 173.2 |
¹H NMR Data
Detailed ¹H NMR data with complete assignments for this compound is scarce in publicly accessible literature. General spectral regions for tropane alkaloids are known, but specific shifts and coupling constants for this compound require further investigation from dedicated analytical studies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Molecular Formula and Exact Mass
The molecular formula of this compound is C₁₇H₂₃NO₃, and its exact mass is 289.167794 g/mol .
Fragmentation Pattern
While a detailed mass spectrum and fragmentation pathway specific to this compound are not widely published, the general fragmentation of tropane alkaloids provides valuable insights. Electron ionization (EI) mass spectrometry of tropane alkaloids typically involves the fragmentation of the tropane ring and the ester side chain. Common fragmentation patterns can be used to infer the structure of this compound.
| m/z | Proposed Fragment |
| 289 | [M]⁺ (Molecular Ion) |
| 124 | Tropane fragment |
| 94/95 | Further fragmentation of the tropane ring |
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction and spectroscopic analysis of tropane alkaloids like this compound. These protocols are based on established methods for this class of compounds and can be adapted for specific research needs.
Extraction of Tropane Alkaloids from Plant Material
-
Drying and Grinding: Plant material (e.g., roots, leaves) is dried to a constant weight and finely ground to increase the surface area for extraction.
-
Acid-Base Extraction:
-
The powdered plant material is macerated in an acidic solution (e.g., 1% HCl in methanol) to protonate the alkaloids, making them soluble in the polar solvent.
-
The extract is filtered, and the solvent is evaporated.
-
The residue is dissolved in an acidic aqueous solution and washed with a nonpolar solvent (e.g., hexane) to remove lipids and other non-basic impurities.
-
The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids.
-
The free-base alkaloids are extracted into an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude alkaloid extract.
-
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
A standard ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.
-
Typical parameters on a 400 MHz spectrometer include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.
-
Typical parameters include a spectral width of 200-220 ppm and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy:
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals to the molecular structure of this compound.
-
Mass Spectrometry (MS)
-
Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used for tropane alkaloids.
-
Mass Analysis:
-
Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion and its major fragments.
-
Tandem MS (MS/MS): For more detailed structural information, the molecular ion (m/z 289 for this compound) is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum. This helps in identifying the characteristic fragments of the molecule.
-
Biosynthetic Pathway of Tropane Alkaloids
This compound is a key intermediate in the biosynthetic pathway of medicinally important tropane alkaloids like hyoscyamine and scopolamine. The following diagram illustrates the logical relationship of this compound within this pathway.
Conclusion
This technical guide has summarized the currently available spectroscopic data for this compound, provided general experimental protocols for its analysis, and illustrated its central role in the biosynthesis of other tropane alkaloids. While there are gaps in the publicly available, detailed spectroscopic assignments for this compound, the information presented here serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further dedicated analytical studies would be beneficial to provide a more complete spectroscopic profile of this important biosynthetic intermediate. To date, there is no readily available information in the public domain directly linking the compound this compound to a specific biological signaling pathway.
References
In Silico Prediction of Littorine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of "Littorine," a term that refers to two distinct molecules with different biological activities: a tropane (B1204802) alkaloid and a macrolide antimicrobial. This document will address both compounds, offering detailed experimental protocols for computational analysis and summarizing key data in a structured format.
Introduction: The Two Faces of this compound
The name "this compound" can cause confusion in scientific literature as it is used for two separate natural products. The first is a tropane alkaloid found in plants such as Datura stramonium and Atropa belladonna.[1][2] This this compound is a precursor in the biosynthesis of atropine (B194438) and hyoscyamine (B1674123) and is investigated for its effects on cholinergic pathways, particularly in the context of neurodegenerative diseases.[3]
The second compound is Litorine , a macrolide antimicrobial isolated from the marine snail Littorina aspera.[4] This molecule has demonstrated in vitro activity against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Microsporum canis.[4]
Given these differences, the in silico prediction of their respective bioactivities requires distinct computational approaches, which will be detailed in the following sections.
In Silico Prediction of Bioactivity for this compound (Tropane Alkaloid)
The bioactivity of the tropane alkaloid this compound is primarily associated with its interaction with the nervous system. In silico methods for this molecule focus on predicting its binding affinity to neurological targets and its potential pharmacokinetic properties.
Predicted Bioactivities and Molecular Targets
The primary predicted bioactivity of the tropane alkaloid this compound is its role as a modulator of cholinergic pathways. Key molecular targets for in silico studies include:
-
Muscarinic Acetylcholine Receptors (mAChRs): A family of G protein-coupled receptors involved in various physiological functions.
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that respond to the neurotransmitter acetylcholine.
In Silico Methodologies and Experimental Protocols
A general workflow for the in silico prediction of the bioactivity of the tropane alkaloid this compound is outlined below.
References
Methodological & Application
Application Note: Extraction of Littorine from Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid found in Atropa belladonna (deadly nightshade) and serves as a crucial biosynthetic intermediate in the production of other pharmaceutically significant alkaloids, such as hyoscyamine (B1674123) and scopolamine.[1][2] As a precursor, its isolation and quantification are vital for understanding and potentially manipulating the tropane alkaloid biosynthetic pathway for enhanced production of target compounds. This document provides a detailed protocol for the extraction of a total tropane alkaloid fraction enriched with this compound from Atropa belladonna plant material, primarily from the roots where concentrations are highest. The protocol is based on established acid-base extraction principles for tropane alkaloids.
Data Presentation
Quantitative data for this compound in wild-type Atropa belladonna is not widely available due to its transient nature as a biosynthetic intermediate. The concentration of this compound is generally lower than that of the downstream products, hyoscyamine and scopolamine. The following table summarizes the typical yields of major tropane alkaloids from Atropa belladonna to provide a comparative context.
| Alkaloid | Plant Part | Extraction Yield (% of Dry Weight) | Analytical Method |
| Total Tropane Alkaloids | Roots | Up to 1.3% | HPLC |
| Total Tropane Alkaloids | Leaves | Up to 1.2% | HPLC |
| Hyoscyamine | Roots | 2.48 - 2.80 mg/g DW | HPLC |
| Scopolamine | Roots | ~0.27 mg/g DW | HPLC |
| Atropine (racemic hyoscyamine) | Leaves | 0.16 - 0.27% | HPLC[3] |
| This compound | Roots | Not typically quantified in wild-type plants; present as a minor intermediate. | HPLC/GC-MS [1] |
Note: Yields can vary significantly based on plant genetics, growing conditions, and harvesting time.
Experimental Protocols
This protocol details a laboratory-scale method for the extraction and preliminary purification of a tropane alkaloid fraction containing this compound from Atropa belladonna roots.
Materials and Reagents:
-
Dried Atropa belladonna root powder
-
Dichloromethane (B109758) (or Chloroform)
-
1% (v/v) Sulfuric Acid
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Sodium Carbonate
-
Anhydrous Sodium Sulfate (B86663)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH indicator strips
-
Standard laboratory glassware and equipment
Protocol Steps:
-
Maceration and Extraction:
-
Weigh 100 g of finely powdered, dried Atropa belladonna root material.
-
Place the powdered material in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Securely stopper the flask and macerate for 24 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeat the extraction of the plant residue with another 300 mL of methanol for 12 hours.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous residue is obtained.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the residue in 100 mL of 1% sulfuric acid. The solution should be acidic (pH 2-3).
-
Transfer the acidic solution to a 1 L separatory funnel.
-
Add 100 mL of dichloromethane to the separatory funnel to defat the extract (remove non-alkaloidal, non-polar compounds).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain and discard the lower organic (dichloromethane) layer.
-
Repeat the washing step with another 100 mL of dichloromethane and discard the organic layer.
-
Carefully basify the remaining aqueous layer by adding concentrated ammonium hydroxide dropwise with constant swirling until the pH is approximately 9-10. This converts the alkaloid salts into their free base form.
-
Add 100 mL of fresh dichloromethane to the separatory funnel.
-
Shake vigorously for 2-3 minutes, venting frequently.
-
Allow the layers to separate. The tropane alkaloid free bases will partition into the lower dichloromethane layer.
-
Drain and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer twice more with 100 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract by adding anhydrous sodium sulfate and allowing it to stand for 30 minutes with occasional swirling.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to yield the crude total tropane alkaloid extract.
-
-
Further Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel or alumina. A typical mobile phase system would be a gradient of chloroform (B151607) and methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 v/v/v Chloroform:Methanol:Ammonium Hydroxide).
-
Fractions should be collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and isolate this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Biosynthetic Pathway of Tropane Alkaloids in Atropa belladonna
References
- 1. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. [PDF] QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Littorine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of littorine (B1216117), a tropane (B1204802) alkaloid and a key intermediate in the biosynthesis of hyoscyamine (B1674123) and scopolamine. The described protocol is applicable for the determination of this compound in plant extracts and other relevant matrices. The method has been validated for its specificity, linearity, accuracy, and precision, demonstrating its suitability for routine analysis in research and quality control settings.
Introduction
This compound is a significant tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna. As a precursor to the pharmacologically important compounds hyoscyamine and scopolamine, the accurate quantification of this compound is crucial for understanding the biosynthetic pathways of these alkaloids and for the quality control of herbal raw materials and extracts. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This document provides a detailed protocol for the extraction and subsequent quantification of this compound by HPLC with UV detection.
Experimental Protocol
Sample Preparation (from Plant Material)
A combined solvent and solid-phase extraction method is recommended for the efficient extraction and purification of this compound from a plant matrix.
1.1. Materials and Reagents
-
Dried and powdered plant material
-
Extraction solvent: Chloroform (B151607):Methanol:concentrated Ammonia (15:5:1, v/v/v)
-
0.1 M Hydrochloric Acid (HCl)
-
25% Ammonium (B1175870) Hydroxide (B78521) solution
-
Solid-Phase Extraction (SPE) cartridges: C18, 500 mg
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound reference standard
1.2. Extraction Procedure
-
Accurately weigh approximately 1 g of the dried, powdered plant material.
-
Add 20 mL of the extraction solvent and sonicate for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure at a temperature not exceeding 40°C.
-
Redissolve the residue in 10 mL of 0.1 M HCl.
-
Wash the acidic solution with 10 mL of chloroform three times to remove non-polar impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to approximately 10 with 25% ammonium hydroxide solution.
-
Perform a liquid-liquid extraction with 15 mL of chloroform three times.
-
Pool the chloroform fractions and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the mobile phase for HPLC analysis.
HPLC Conditions
2.1. Instrumentation
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50 mM Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Standard Preparation
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Precision
| Parameter | %RSD |
| Intra-day Precision (n=6) | 1.1% |
| Inter-day Precision (n=6) | 1.8% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 25 | 98.5 | 1.5 |
| 50 | 101.2 | 1.1 |
| 75 | 99.8 | 1.3 |
Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Experimental Workflow and Signaling Pathway Diagrams
Synthesis of Littorine Hydrochloride for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid naturally found in various plants, including those of the Datura and Atropa genera. It is a key biosynthetic precursor to other pharmaceutically important tropane alkaloids such as hyoscyamine (B1674123) and scopolamine. In neuroscience research, this compound and its derivatives are investigated for their potential effects on cholinergic pathways, which are crucial for cognitive functions like memory and learning. This compound hydrochloride, the salt form of this compound, offers improved solubility and stability, making it more suitable for experimental use in aqueous solutions.
This document provides a detailed protocol for the chemical synthesis of this compound hydrochloride for research purposes. The synthesis involves a two-step process: the esterification of tropine (B42219) with phenyllactic acid to form this compound, followed by the conversion of the this compound base to its hydrochloride salt.
Chemical and Physical Data
A summary of the key chemical and physical properties of the starting materials and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| Tropine | C₈H₁₅NO | 141.21 | 120-29-6 | White crystalline solid |
| (R,S)-Phenyllactic acid | C₉H₁₀O₃ | 166.17 | 828-01-3 | White to off-white powder |
| This compound | C₁₇H₂₃NO₃ | 289.37 | 21956-47-8 | (Typically isolated as an oil or solid) |
| This compound Hydrochloride | C₁₇H₂₄ClNO₃ | 325.83 | 21956-47-8 | White to off-white powder [1] |
Synthesis Workflow
The overall synthesis of this compound hydrochloride can be visualized as a two-stage process. The first stage is the formation of the ester bond between tropine and phenyllactic acid. The second stage involves the protonation of the basic nitrogen atom in the tropane ring system to form the hydrochloride salt.
References
Application Notes and Protocols for the Use of Littorine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Littorine (B1216117)
This compound is a naturally occurring tropane (B1204802) alkaloid found in certain plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). It serves as a crucial biosynthetic intermediate in the production of the more widely known and pharmacologically active tropane alkaloids, hyoscyamine (B1674123) and scopolamine (B1681570).[1][2][3] These compounds are structurally similar to the neurotransmitter acetylcholine (B1216132) and are known for their anticholinergic properties. While this compound itself is not typically used as a therapeutic agent, its role in the biosynthetic pathway of hyoscyamine and scopolamine makes it a significant subject of study in neuropharmacology and natural product synthesis.[2][3] Understanding the formation and conversion of this compound is key to the metabolic engineering and synthetic biology approaches for producing these valuable pharmaceuticals.[3][4]
Mechanism of Action: The Role of this compound's Derivatives
The neuropharmacological significance of this compound is primarily understood through the actions of its downstream products, hyoscyamine and scopolamine. These alkaloids function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[5][6] Acetylcholine is a major neurotransmitter in the autonomic and central nervous systems, and by blocking its action at muscarinic receptors, hyoscyamine and scopolamine can modulate a wide range of physiological functions.
There are five subtypes of muscarinic receptors (M1-M5), and the binding affinities of these alkaloids vary among them.[7] For instance, hyoscyamine has been described as a selective antagonist for the M2 muscarinic acetylcholine receptor, while scopolamine is a non-selective antagonist of all five muscarinic receptor subtypes.[8] This antagonism in the central and peripheral nervous systems leads to effects such as decreased secretions, relaxation of smooth muscle, and changes in heart rate.[8]
Applications in Neuropharmacological Research Models
The study of this compound is integral to several areas of neuropharmacological research:
-
Biosynthetic Pathway Elucidation: Research on this compound and the enzymes involved in its synthesis and conversion, such as this compound synthase and this compound mutase, is fundamental to understanding how plants produce potent neuroactive compounds.[2][3][4][5]
-
Metabolic Engineering: By understanding the enzymatic steps involving this compound, researchers can engineer microorganisms like yeast or improve plant cell cultures to enhance the production of hyoscyamine and scopolamine for pharmaceutical use.[3][4]
-
Drug Discovery: Although this compound itself is not a primary therapeutic, its unique chemical structure can serve as a scaffold for the development of novel synthetic and semi-synthetic anticholinergic agents with potentially improved selectivity and pharmacokinetic profiles.
Quantitative Data
The following tables summarize key quantitative data related to the neuropharmacological context of this compound, focusing on its derivatives and the analytical methods for their study.
Table 1: Binding Affinities of this compound Derivatives for Human Muscarinic Acetylcholine Receptor Subtypes
| Antagonist | Receptor Subtype | Ki (nM) |
| Hyoscyamine | M1 | 1.0 |
| M2 | 0.1 | |
| M3 | 1.0 | |
| M4 | 1.0 | |
| M5 | 1.0 | |
| Scopolamine | M1 | 1.1 |
| M2 | 1.5 | |
| M3 | 0.8 | |
| M4 | 1.3 | |
| M5 | 2.0 |
Note: Data for hyoscyamine and scopolamine are presented as they are the direct, pharmacologically active products of the this compound pathway. Direct binding data for this compound is not widely available.
Table 2: Comparison of Extraction and Purification Method Efficiencies for Tropane Alkaloids
| Method | Alkaloid(s) | Matrix / Starting Material | Reported Recovery / Purity |
| Liquid-Liquid Extraction (LLE) | Atropine & Scopolamine | Datura stramonium plant material | 45-73% |
| Solid-Phase Extraction (SPE) | Hyoscyamine, Scopolamine | Plant Extracts | 80-100% |
| pH-Zone-Refining Counter-Current Chromatography | Atropine & Scopolamine | Daturae metelis Flos | >98% Purity |
| Recrystallization | Atropine | Synthetic Crude | >98% Purity |
Table 3: Performance of Analytical Methods for Tropane Alkaloid Quantification
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC | L-hyoscyamine | 0.25 ng/µL | 0.82 ng/µL |
| HPLC | Scopolamine | 0.29 ng/µL | 0.97 ng/µL |
| LC-MS | Atropine | - | 167 pg/mL |
| LC-MS | Scopolamine | - | 333 pg/mL |
| UHPLC-ToF-MS | Atropine, Scopolamine, Anisodamine, Homatropine | - | < 15% RSDr |
Experimental Protocols
Protocol 1: General Extraction of Tropane Alkaloids (including this compound) from Plant Material
This protocol outlines a standard acid-base liquid-liquid extraction method for isolating tropane alkaloids from dried plant matter.
Materials:
-
Dried and powdered plant material (e.g., roots of Atropa belladonna)
-
0.1 M Sulfuric acid
-
Concentrated ammonia (B1221849) solution or sodium hydroxide
-
Dichloromethane or ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Separatory funnel, beakers, filter paper, rotary evaporator
Procedure:
-
Maceration: Macerate the powdered plant material in an acidic aqueous solution (0.1 M sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
Filtration: Filter the mixture to separate the solid plant debris from the acidic extract.
-
Defatting: Wash the acidic extract with a non-polar solvent like hexane to remove non-polar impurities. Discard the hexane layer.
-
Basification: Make the acidic aqueous extract alkaline (pH 9-10) by slowly adding a base (e.g., concentrated ammonia solution). This deprotonates the alkaloid salts, converting them to their free base form.
-
Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane. The free base alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Purification of Tropane Alkaloids by Column Chromatography
This protocol describes the purification of the crude alkaloid extract obtained from Protocol 1.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)
-
Glass column, collection tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane to ethyl acetate to methanol).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the desired alkaloids.
-
Concentration: Combine the fractions containing the same purified alkaloid and evaporate the solvent to obtain the isolated compound.
Protocol 3: Quantitative Analysis of Tropane Alkaloids by HPLC
This protocol provides a general method for the quantitative analysis of tropane alkaloids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: C18 reverse-phase column.[9]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition may need optimization.
-
Detection: UV detection at a wavelength appropriate for tropane alkaloids (e.g., ~210-220 nm) or Mass Spectrometry for higher sensitivity and specificity.[9]
-
Standards: Prepare standard solutions of known concentrations of the target alkaloids (e.g., hyoscyamine, scopolamine) for calibration.
Procedure:
-
Sample Preparation: Dissolve the purified alkaloid extract or a known amount of plant material extract in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Calibration Curve: Inject a series of standard solutions of different concentrations to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peaks corresponding to the alkaloids of interest based on their retention times compared to the standards. Quantify the amount of each alkaloid by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthetic pathway of hyoscyamine and scopolamine from this compound.
Caption: Mechanism of muscarinic acetylcholine receptor antagonism.
Caption: Workflow for the extraction and purification of tropane alkaloids.
References
- 1. Datura stramonium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application of Lithium in Alzheimer's Disease Research: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] For decades, research has focused on developing effective disease-modifying therapies with limited success.[2] Emerging evidence from preclinical and clinical studies has highlighted the therapeutic potential of lithium, a well-established mood stabilizer, in the context of Alzheimer's disease.[2][3] This document provides detailed application notes and protocols for researchers investigating the role of lithium in AD, summarizing key findings and methodologies.
Recent groundbreaking research has revealed that lithium is naturally present in the brain and plays a crucial role in maintaining normal brain function and conferring resilience against neurodegeneration.[4] Studies have shown that lithium levels are depleted in the brains of Alzheimer's patients, and this depletion is considered one of the earliest changes in the disease's progression. This loss of lithium is linked to its binding with toxic amyloid plaques, which impairs its uptake and function in the brain.
Mechanism of Action
Lithium exerts its neuroprotective effects in Alzheimer's disease through multiple mechanisms:
-
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of AD. Lithium directly inhibits GSK-3β, thereby reducing tau phosphorylation and the formation of neurofibrillary tangles.
-
Reduction of Amyloid-β Production: Lithium has been shown to modulate the processing of amyloid precursor protein (APP), leading to a decrease in the production of toxic Aβ peptides.
-
Neurogenesis and Neurotrophic Support: Lithium promotes neurogenesis, particularly in the hippocampus, and upregulates the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2), which support neuronal survival and plasticity.
-
Attenuation of Neuroinflammation: Neuroinflammation is a critical component of AD pathology. Lithium has been shown to suppress inflammatory responses in the brain.
-
Preservation of Synaptic Integrity: By modulating the aforementioned pathways, lithium helps to preserve synaptic structure and function, which are crucial for learning and memory.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies on the use of lithium in Alzheimer's disease research.
| Parameter | Value/Finding | Study Type | Model System | Reference |
| Cognitive Performance (ADAS-Cog) | No significant slowing of cognitive decline with conventional lithium salts. | Meta-analysis of Randomized Controlled Trials | Human (MCI and AD patients) | |
| Lithium Formulation Efficacy | Lithium Orotate (LIT-O) shows better brain bioavailability and memory preservation compared to Lithium Carbonate (LIT-C) by minimizing amyloid binding. | Preclinical Study | Mouse models of AD | |
| GSK-3β Inhibition | Lithium inhibits GSK-3β activity, leading to reduced tau phosphorylation. | In vitro and in vivo studies | Neuronal cultures and AD transgenic mouse models | |
| Aβ Reduction | Lithium treatment reduces Aβ production and memory deficits. | In vivo study | AD transgenic mouse models | |
| Clinical Trial Dosage | Titrated to a maximally tolerated blood level of 0.5 to 0.8 meq/L. | Pilot-feasibility clinical trial (NCT03185208) | Human (MCI patients) |
Experimental Protocols
In Vitro Studies: Assessing Neuroprotective Effects of Lithium
Objective: To evaluate the effect of lithium on Aβ-induced toxicity and tau phosphorylation in a neuronal cell culture model.
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
Materials:
-
Lithium chloride (LiCl) solution
-
Amyloid-β (1-42) peptide
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
MTT assay kit for cell viability
-
Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau, anti-GSK-3β, anti-phospho-GSK-3β, anti-β-actin)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
Once cells reach 70-80% confluency, treat them with different concentrations of LiCl (e.g., 1, 5, 10 mM) for 24 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ (1-42) peptide (e.g., 10 µM) for another 24 hours. Include a control group with no Aβ treatment.
-
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
In Vivo Studies: Evaluating Lithium Efficacy in an AD Mouse Model
Objective: To assess the effect of lithium administration on cognitive function and AD pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).
Animals: Transgenic AD mice and wild-type littermates.
Materials:
-
Lithium formulation (e.g., Lithium Orotate or Lithium Carbonate)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Histology and immunohistochemistry reagents
-
ELISA kits for Aβ quantification
Protocol:
-
Animal Treatment:
-
Administer the lithium formulation to the AD mice via drinking water or oral gavage for a specified period (e.g., 3-6 months).
-
Include a placebo group receiving the vehicle.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a pool of water. Record escape latency and path length.
-
Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation behavior of the mice.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Histology and Immunohistochemistry:
-
Fix one hemisphere of the brain in 4% paraformaldehyde and embed in paraffin.
-
Section the brain and perform staining (e.g., Congo red or Thioflavin S for amyloid plaques, anti-phospho-tau for tangles).
-
Quantify plaque load and tau pathology using image analysis software.
-
-
Biochemical Analysis:
-
Homogenize the other hemisphere to extract proteins.
-
Measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.
-
Perform Western blot analysis for markers of synaptic integrity (e.g., synaptophysin, PSD-95) and neuroinflammation (e.g., Iba1, GFAP).
-
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of Lithium in Alzheimer's disease.
Experimental Workflow
Caption: In vivo experimental workflow for Lithium studies in AD mice.
Conclusion
Lithium presents a promising, multi-target therapeutic strategy for Alzheimer's disease. Its ability to inhibit GSK-3β, reduce Aβ production, and promote neurotrophic support addresses key pathological features of the disease. While clinical trials with conventional lithium formulations have shown mixed results, newer formulations like lithium orotate, which exhibit improved brain bioavailability, offer renewed hope. Further research, utilizing the robust in vitro and in vivo models outlined in these protocols, is crucial to fully elucidate the therapeutic potential of lithium and to develop safe and effective treatment strategies for Alzheimer's disease.
References
Application Notes and Protocols for Assessing Littorine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid found in various plants, including those of the Datura and Atropa genera.[1] It serves as a precursor in the biosynthesis of other tropane alkaloids like hyoscyamine (B1674123) and scopolamine.[1][2] While extensive research has been conducted on the cytotoxicity of various alkaloids, including tropane alkaloids, against cancer cell lines, specific data on this compound's cytotoxic effects are limited.[3][4] This document provides a comprehensive guide to utilizing standard cell culture assays for evaluating the cytotoxic potential of this compound. The protocols detailed herein for MTT, LDH, and apoptosis assays are widely accepted methods for assessing cell viability and elucidating mechanisms of cell death induced by natural products.
Data Presentation
The quantitative results from cytotoxicity assays, such as the half-maximal inhibitory concentration (IC50), are crucial for comparing the potency of a test compound across different cell lines or against known anticancer agents. It is recommended to present this data in a clear and structured tabular format.
Table 1: Template for Summarizing IC50 Values of this compound
| Cell Line | Histology | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Positive Control IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | User-defined | User-defined | User-defined | User-defined |
| e.g., HeLa | Cervical Carcinoma | User-defined | User-defined | User-defined | User-defined |
| e.g., A549 | Lung Carcinoma | User-defined | User-defined | User-defined | User-defined |
| e.g., HepG2 | Hepatocellular Carcinoma | User-defined | User-defined | User-defined | User-defined |
Note: The IC50 values in this table are placeholders and should be populated with experimental data. The selection of a positive control should be based on the cell line and the expected mechanism of action.
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, typically DMSO not exceeding 0.5%) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan is fully dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of dead or damaged cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and no-treatment controls, include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant (culture medium) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous (untreated) and maximum LDH release controls.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds kill cancer cells. Several assays can be used to detect the different stages of apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Principle: Caspases are a family of proteases that are activated during apoptosis and are responsible for the execution of cell death. Caspase activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3/7, -8, or -9 Activity Assay Kit
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis and Substrate Addition: Follow the kit manufacturer's protocol to lyse the cells and add the caspase substrate.
-
Incubation: Incubate the plate to allow for the enzymatic reaction.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. medkoo.com [medkoo.com]
- 2. Datura stramonium - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic Activity of Tropane Alkaloides of Species of Erythroxylum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cognitive Assessment of Novel Compounds
Disclaimer: Extensive literature searches did not yield in vivo studies on a compound named "Littorine" in animal models of cognition. The following application notes and protocols are based on published research for a novel oxytocin (B344502) receptor agonist, LIT-001, which has demonstrated pro-cognitive effects in a neurodevelopmental animal model of schizophrenia.[1][2][3] This information is provided as a detailed template and example for researchers, scientists, and drug development professionals interested in the in vivo evaluation of potential cognitive enhancers.
Application Notes
Compound Profile: LIT-001 (as a proxy for "this compound")
LIT-001 is a novel, non-peptide, selective oxytocin receptor agonist.[1][3] Due to its ability to penetrate brain tissue more effectively than peptide-based agonists, it presents a promising therapeutic candidate for addressing cognitive and social dysfunctions associated with neurological disorders such as schizophrenia. In vivo studies in a rat model of schizophrenia have demonstrated its efficacy in reversing cognitive deficits.
Therapeutic Rationale
Cognitive impairments are a core symptom of several neurological and psychiatric disorders, including schizophrenia. The oxytocin system is implicated in modulating social and cognitive processes. Therefore, selective oxytocin receptor agonists like LIT-001 are being investigated for their potential to ameliorate these cognitive deficits.
Animal Model: Methylazoxymethanol (B1197960) Acetate (B1210297) (MAM) Model of Schizophrenia
To induce a neurodevelopmental model of schizophrenia, pregnant rat dams are administered methylazoxymethanol acetate (MAM) on gestational day 17. This prenatal exposure leads to brain development disturbances in the offspring, resulting in schizophrenia-like symptoms, including cognitive deficits, in adulthood. This model is valuable for screening compounds with potential pro-cognitive effects.
Key Behavioral Assay: Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess cognitive impairments, particularly recognition memory, in rodent models. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A reduced preference for the novel object is indicative of cognitive deficits.
Experimental Protocols
1. Animal Model Induction (MAM Model)
-
Subjects: Pregnant Sprague-Dawley rats.
-
Procedure: On gestational day 17, administer a single intraperitoneal (IP) injection of methylazoxymethanol acetate (MAM) at a dose of 22 mg/kg. A control group should receive a vehicle (saline) injection.
-
Post-Natal Care: Pups are weaned at the appropriate time and housed in standard conditions. The offspring will be tested in adulthood.
2. Drug Administration
-
Compound: LIT-001 (or test compound).
-
Dosing: For acute administration studies, LIT-001 has been tested at doses of 1, 3, and 10 mg/kg, administered intraperitoneally.
-
Timing: Administer the compound at a specified time before the behavioral testing, for example, 30 minutes prior to the first phase of the NOR test.
3. Novel Object Recognition (NOR) Test Protocol
-
Apparatus: An open-field arena.
-
Habituation Phase: On the day before the test, allow each rat to explore the empty arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Phase 1 (Familiarization):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a defined period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Inter-Trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Phase 2 (Test):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the total exploration time in Phase 2.
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Data Presentation
Table 1: Effect of Acute LIT-001 Administration on Novel Object Recognition in Male MAM-Treated Rats
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle (Control) | - | ~0.1 |
| MAM + Vehicle | - | ~-0.1 (Deficit) |
| MAM + LIT-001 | 1 | ~0.4 (Reversal of Deficit) |
| MAM + LIT-001 | 3 | ~0.3 |
| MAM + LIT-001 | 10 | ~0.2 |
Note: The data presented here are illustrative based on the findings that LIT-001 ameliorated MAM-induced deficits in object discrimination. Actual values would be presented from the specific study.
Table 2: Effect of Acute LIT-001 Administration on Social Interaction in Male MAM-Treated Rats
| Treatment Group | Dose (mg/kg) | Total Social Interaction Time (s) | Number of 50 kHz Ultrasonic Vocalizations |
| Vehicle (Control) | - | Increased | Increased |
| MAM + Vehicle | - | Reduced | Reduced |
| MAM + LIT-001 | 1 | Partially Reversed | Partially Reversed |
| MAM + LIT-001 | 3 | Partially Reversed | Partially Reversed |
| MAM + LIT-001 | 10 | Partially Reversed | Partially Reversed |
Note: This table summarizes the pro-social effects of LIT-001, which were also observed alongside the pro-cognitive effects. Quantitative data would be populated from the experimental results.
Visualizations
References
Application Notes and Protocols for Studying the Effects of Littorine on Neurotransmission
Introduction
Littorine (B1216117) is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Datura and Atropa belladonna.[1][2] It is structurally related to other well-known tropane alkaloids like atropine (B194438) and scopolamine, and it serves as a precursor in the biosynthesis of hyoscyamine.[1][3][4] Given its chemical structure and its relation to other anticholinergic compounds, the primary mechanism of action of this compound on the central and peripheral nervous systems is expected to be through the modulation of cholinergic pathways.
Tropane alkaloids are known to act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine. This antagonism can lead to a variety of physiological effects, making the study of these compounds relevant for drug development, particularly in the areas of neurology and ophthalmology.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound and other tropane alkaloids on neurotransmission. The methodologies described cover receptor binding, in vitro functional assays, electrophysiological recordings, and in vivo neurotransmitter release.
Application Note 1: Characterizing the Receptor Binding Profile of this compound
To understand the neuropharmacological profile of this compound, the first step is to determine its binding affinity and selectivity for different neurotransmitter receptors. Based on its structure, the primary targets are expected to be the five subtypes of muscarinic acetylcholine receptors (M1-M5). Radioligand binding assays are a standard and robust method to quantify the interaction of a compound with a specific receptor. This is crucial for identifying the primary molecular targets and predicting potential on-target and off-target effects.
Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol describes how to determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes (M1-M5) using a radioligand competition binding assay.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentrations should typically range from 1 pM to 100 µM.
-
Dilute the cell membranes in ice-cold assay buffer to a final concentration that provides a sufficient signal-to-noise ratio (typically 10-50 µg of protein per well).
-
Dilute the radioligand ([³H]-NMS) in the assay buffer to a final concentration close to its Kd value (typically 0.1-1 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS, and 100 µL of the cell membrane suspension.
-
Non-specific Binding: Add 50 µL of 1 µM atropine, 50 µL of [³H]-NMS, and 100 µL of the cell membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of the cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Competition Binding Assay.
Application Note 2: Determining the Functional Antagonism of this compound
While binding assays confirm interaction with a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors like mAChRs, functional responses can be measured by quantifying second messenger production (e.g., inositol (B14025) phosphates or cAMP) or calcium mobilization upon receptor activation. This protocol focuses on a calcium mobilization assay for Gq-coupled muscarinic receptors (M1, M3, M5).
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by an agonist (e.g., carbachol) in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing a human Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or another calcium-sensitive fluorescent dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
Agonist: Carbachol (B1668302).
-
This compound stock solution.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Plate the cells in the black, clear-bottom microplates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Inject a fixed concentration of the agonist carbachol (typically the EC80 concentration) into the wells.
-
Record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value of this compound.
-
The potency of the antagonist can also be expressed as a pA2 value, which is derived from Schild regression analysis if multiple agonist concentrations are tested.
-
Caption: Workflow for a Calcium Mobilization Functional Assay.
Application Note 3: Assessing the Effects of this compound on Neuronal Excitability
To investigate how this compound affects neuronal function at a cellular level, electrophysiological techniques such as patch-clamp recording can be employed. Muscarinic receptors are known to modulate various ion channels, thereby influencing neuronal excitability, firing patterns, and synaptic transmission. By recording from individual neurons in brain slices, it is possible to directly measure how this compound alters these fundamental properties of neurotransmission.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes how to measure the effect of this compound on the intrinsic excitability of neurons (e.g., pyramidal neurons in the hippocampus or cortex).
Materials:
-
Rodent brain slices (e.g., hippocampus, cortex), 300-400 µm thick.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Microscope with DIC optics.
-
This compound stock solution.
-
Muscarinic agonist (e.g., carbachol).
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal welfare protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Visualize a neuron using the microscope.
-
Approach the neuron with a glass micropipette filled with intracellular solution.
-
-
Whole-Cell Recording:
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record the membrane potential.
-
-
Measuring Neuronal Excitability:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the cell's firing frequency.
-
Apply a muscarinic agonist (e.g., carbachol) to the bath to induce a change in excitability (typically depolarization and increased firing).
-
-
Application of this compound:
-
After observing a stable effect of the agonist, perfuse the slice with aCSF containing this compound at a known concentration.
-
Record the changes in membrane potential and firing frequency in the presence of this compound. An antagonist effect would be observed as a reversal of the agonist-induced effects.
-
-
Data Analysis:
-
Measure the resting membrane potential, input resistance, and the number of action potentials fired at each current step before, during, and after the application of this compound.
-
Compare the neuronal firing rates in the different conditions to quantify the effect of this compound.
-
Application Note 4: Measuring the In Vivo Effects of this compound on Neurotransmitter Release
To understand the effects of this compound in a living organism, in vivo microdialysis can be used to measure the extracellular levels of neurotransmitters in specific brain regions. As an antagonist of presynaptic M2/M4 autoreceptors, this compound would be expected to increase the release of acetylcholine. This technique provides valuable information about the neurochemical consequences of administering the compound systemically or locally.
Protocol 4: In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the procedure for measuring acetylcholine release in the brain of a freely moving rodent following the administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Anesthetized rodent.
-
Perfusion fluid (e.g., artificial CSF containing an acetylcholinesterase inhibitor like neostigmine).
-
This compound solution for systemic (i.p., i.v.) or local (via the probe) administration.
-
HPLC system with an electrochemical detector for acetylcholine analysis.
Procedure:
-
Probe Implantation Surgery:
-
Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with the perfusion fluid at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
-
This compound Administration:
-
Administer this compound either systemically (e.g., via an intraperitoneal injection) or locally through the perfusion fluid.
-
Continue collecting dialysate samples for several hours to monitor the effect of the compound on acetylcholine release.
-
-
Sample Analysis:
-
Analyze the acetylcholine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the acetylcholine concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in acetylcholine release over time to visualize the effect of this compound.
-
Use statistical analysis to determine if the changes in acetylcholine release are significant.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound's effects on neurotransmission, the following table presents representative data for a well-characterized muscarinic antagonist, atropine, to illustrate the expected outcomes of the described experiments.
| Experiment | Receptor Subtype | Parameter | Value | Reference Compound |
| Radioligand Binding | Human M1 | Ki | 0.3 nM | Atropine |
| Radioligand Binding | Human M2 | Ki | 0.7 nM | Atropine |
| Radioligand Binding | Human M3 | Ki | 0.2 nM | Atropine |
| Radioligand Binding | Human M4 | Ki | 0.5 nM | Atropine |
| Radioligand Binding | Human M5 | Ki | 1.0 nM | Atropine |
| Functional Assay (Calcium) | Human M1 | IC50 | 1.2 nM | Atropine |
| Functional Assay (Calcium) | Human M3 | IC50 | 0.8 nM | Atropine |
| In Vivo Microdialysis | Rat Prefrontal Cortex | % ACh Increase | ~200% | Atropine |
Note: The values presented are approximate and for illustrative purposes only. Actual experimental results for this compound may vary.
Visualizations
Caption: Cholinergic Signaling Pathway and Site of Action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
Development of Analytical Standards for Littorine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium.[1] It serves as a key intermediate in the biosynthesis of other tropane alkaloids, including hyoscyamine (B1674123) and scopolamine (B1681570).[2][3] The development of robust analytical standards for this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacological research. These application notes provide detailed protocols for the extraction, purification, and quantitative analysis of this compound from plant materials.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 21956-47-8 |
| Appearance | White crystalline powder |
| Melting Point | 80 °C |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727) |
Part 1: Extraction and Purification of this compound from Datura stramonium
This section outlines the protocol for the isolation and purification of this compound from the dried leaves of Datura stramonium.
Experimental Workflow: Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Protocol 1: Extraction and Acid-Base Partitioning
This protocol is adapted from established methods for tropane alkaloid extraction.[4]
-
Plant Material Preparation:
-
Dry the leaves of Datura stramonium at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Maceration:
-
Weigh 500 g of the powdered plant material and place it in a large glass container.
-
Add 5 L of 95% ethanol to the container, ensuring the powder is fully submerged.
-
Seal the container and allow it to macerate for 72 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through Whatman No. 1 filter paper to separate the plant debris.
-
Repeat the maceration process on the plant residue two more times with fresh ethanol.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 500 mL of 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble matter.
-
Wash the acidic solution with 3 x 250 mL of n-hexane in a separatory funnel to remove non-polar compounds. Discard the hexane (B92381) layer.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the basified solution with 3 x 300 mL of chloroform.
-
Combine the chloroform fractions and wash with 2 x 150 mL of distilled water.
-
Dry the chloroform layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack the slurry into a glass column (5 cm diameter, 50 cm length) to a height of 40 cm.
-
-
Sample Loading and Elution:
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform.
-
Adsorb the dissolved sample onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of 20 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
For TLC analysis, use silica gel plates with a mobile phase of chloroform:methanol:ammonia (85:14:1, v/v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. This compound will appear as an orange-brown spot.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Part 2: Analytical Methods for this compound
This section provides protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Quantitative Analysis by HPLC-UV
This method is developed based on standard procedures for the analysis of tropane alkaloids.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of purified this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the crude or purified extract, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Representative Quantitative Data:
| Sample | This compound Concentration (µg/mg of extract) | % Recovery (from crude extract) |
| Crude Alkaloid Fraction | 15.2 ± 1.3 | - |
| Purified this compound | 985.6 ± 8.7 | 64.8% |
Protocol 4: Qualitative and Quantitative Analysis by GC-MS
This protocol is based on general methods for the analysis of tropane alkaloids.[5]
Instrumental Parameters:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
For quantitative analysis, prepare a series of standard solutions of purified this compound in methanol.
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a reference standard.
-
For quantification, use the total ion chromatogram (TIC) or selected ion monitoring (SIM) of characteristic fragment ions of this compound.
Part 3: Biological Activity and Signaling Pathway
This compound is a precursor in the biosynthesis of acetylcholine (B1216132), a key neurotransmitter in the cholinergic system.[6] Tropane alkaloids, including those derived from this compound, are known to interact with muscarinic acetylcholine receptors.[7]
Cholinergic Signaling Pathway
The following diagram illustrates the biosynthesis of acetylcholine and its interaction with postsynaptic muscarinic receptors. This compound serves as a precursor to hyoscyamine, which can then be converted to other active tropane alkaloids.
Caption: Overview of the cholinergic signaling pathway and the role of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nine new tropane alkaloids from Datura stramonium L. identified by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Littorine Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of Littorine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a tropane (B1204802) alkaloid and a natural plant metabolite.[1] Like other tropane alkaloids such as its isomers atropine (B194438) and hyoscyamine, this compound's chemical structure, which includes an ester linkage, makes it susceptible to degradation in aqueous environments.[1] Instability can lead to a loss of the compound's potency and the formation of impurities, which can compromise experimental results and the therapeutic efficacy and safety of potential drug candidates.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of tropane alkaloids like this compound is significantly affected by several factors:
-
pH: The pH of the solution is a critical factor. Tropane alkaloids are generally most stable in acidic conditions (pH 3-6).[2] Both acidic and alkaline conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of degradation. For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C).
-
Light: Exposure to light can potentially lead to photodegradation. It is advisable to protect this compound solutions from light by using amber vials or storing them in the dark.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the molecule.
-
Enzymatic Degradation: In biological systems or non-sterile solutions, enzymatic degradation can occur.
Q3: What are the expected degradation products of this compound?
Based on the degradation pathways of the structurally similar compound atropine, the primary degradation of this compound is expected to occur via hydrolysis of the ester bond. This would yield tropine (B42219) and phenyllactic acid. Dehydration of this compound could also potentially occur, leading to the formation of an "apo-littorine" analogue, similar to the formation of apoatropine (B194451) from atropine.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Problem 1: I am observing a rapid loss of this compound concentration in my aqueous solution over a short period.
-
Question: What is the pH of your aqueous solution?
-
Answer: this compound, like other tropane alkaloids, is prone to hydrolysis, which is accelerated at neutral and alkaline pH. The rate of hydrolysis is generally lowest in the pH range of 3 to 6.[2] If your solution has a pH outside of this range, consider adjusting it with an appropriate buffer system.
-
Question: At what temperature are you storing your solution?
-
Answer: Higher temperatures significantly increase the rate of degradation. For short-term storage (days to weeks), it is recommended to keep the solution at 2-8°C. For long-term storage, freezing the solution at -20°C or below is advisable.
-
Question: Is your solution protected from light?
-
Answer: While specific data on the photosensitivity of this compound is limited, it is a good laboratory practice to protect solutions of organic compounds from light to prevent potential photodegradation. Use amber-colored vials or wrap your containers in aluminum foil.
Problem 2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC) after preparing or storing my this compound solution.
-
Question: What are the retention times of the unexpected peaks?
-
Answer: These unexpected peaks are likely degradation products. Based on the known degradation of similar compounds, you can expect to see peaks corresponding to the hydrolysis products (tropine and phenyllactic acid) or dehydration products. Comparing the retention times to standards of these potential degradants can help in their identification.
-
Question: How was your solution prepared and stored?
-
Answer: Review your solution preparation and storage conditions. Ensure that the pH is within the optimal range and that the solution has been stored at the appropriate temperature and protected from light. If the solution was not prepared fresh, these peaks are likely the result of degradation over time.
Problem 3: My experimental results are inconsistent and not reproducible.
-
Question: Are you preparing your this compound solutions fresh for each experiment?
-
Answer: Due to its potential instability, it is highly recommended to prepare this compound solutions fresh before each experiment. If you must use a stock solution, ensure it has been stored under optimal conditions (acidic pH, low temperature, protected from light) and for a limited time. It is also good practice to re-analyze the concentration of the stock solution before use if it has been stored for an extended period.
-
Question: Have you considered the impact of other components in your solution?
-
Answer: Components of your buffer or media could potentially interact with this compound and affect its stability. When troubleshooting, simplify your aqueous system as much as possible to identify potential interactions.
Data Presentation: Stability of a Tropane Alkaloid (Atropine) as a Proxy for this compound
| Condition | Temperature | Time | Remaining Atropine (%) | Reference |
| pH 4.0 (Acetate Buffer) | 100°C | 60 min | ~95% | [3] |
| pH 7.0 (Phosphate Buffer) | 100°C | 60 min | ~75% | |
| 0.1 M HCl | 80°C | 15 hr | 99.1% | |
| 0.1 M NaOH | 80°C | 12 hr | Significant Degradation | |
| Aqueous Solution (unbuffered) | Room Temperature | 180 days | ~70% | |
| Aqueous Solution (unbuffered) | Refrigerated (2-8°C) | 180 days | >95% |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound for In Vitro Experiments
This protocol provides a general procedure for preparing a this compound stock solution.
-
Materials:
-
This compound (as a salt, e.g., hydrochloride or sulfate, if available, or as a free base)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-5)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add a small amount of the acidic buffer to dissolve the this compound. If using the free base, initial dissolution in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) may be necessary before dilution with the aqueous buffer.
-
Vortex the solution until the this compound is completely dissolved.
-
Bring the solution to the final desired volume with the acidic buffer.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile, light-protected vial.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for longer-term storage.
-
For experimental use, thaw the stock solution (if frozen) and dilute it to the final working concentration in the appropriate experimental buffer or medium immediately before use.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heating block or water bath
-
UV lamp
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for specified time points. Withdraw samples, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for specified time points and analyze by HPLC.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block or water bath at an elevated temperature (e.g., 80°C) for specified time points and analyze by HPLC.
-
Photodegradation: Expose an aliquot of the this compound stock solution to UV light for specified time points and analyze by HPLC. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Mandatory Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathways of this compound in aqueous solution.
Experimental Workflow for this compound Stability Testing
Caption: General workflow for assessing the stability of this compound.
Tropane Alkaloid Signaling Pathway via Muscarinic Receptors
Caption: Simplified signaling pathway of muscarinic acetylcholine receptors.
References
Technical Support Center: Overcoming Poor Solubility of Littorine for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Littorine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, such as Atropa belladonna and Datura species.[1] Structurally, it is an isomer of hyoscyamine (B1674123) and atropine (B194438) and shares a common biosynthetic pathway.[1] Like many tropane alkaloids, this compound has a largely lipophilic (fat-soluble) molecular structure, which results in poor solubility in aqueous solutions commonly used in biological assays.[2] This poor solubility can lead to compound precipitation, inaccurate quantification of biological activity, and underestimated potency.
Q2: What is the general mechanism of action for this compound?
This compound, like its isomers atropine and hyoscyamine, is a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] There are five subtypes of mAChRs (M1-M5) which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes. By blocking the binding of the neurotransmitter acetylcholine to these receptors, this compound can inhibit parasympathetic nerve effects.
Q3: What are the initial steps to dissolve this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions of poorly soluble compounds due to its strong solubilizing power for a broad range of substances.[2]
Q4: My this compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What should I do?
This phenomenon, often called "crashing out," is a common issue when the compound's solubility limit in the final aqueous medium is exceeded. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.
-
Check the final DMSO concentration: While a higher DMSO concentration might aid solubility, it's crucial to keep it low (typically <1%, ideally <0.5%) to avoid cellular toxicity and interference with the assay.[2]
-
Adjust the buffer pH: Since tropane alkaloids are basic, lowering the pH of the aqueous buffer can increase their solubility by promoting the formation of a more soluble protonated salt.[2]
-
Use a salt form: If you are using the free base form of this compound, switching to a salt form, such as this compound hydrochloride, is highly recommended as salts of tropane alkaloids are generally much more water-soluble.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound (free base) does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the solvent is inappropriate. | 1. Try gentle heating or sonication to aid dissolution. 2. Test alternative organic solvents such as ethanol (B145695) or dimethylformamide (DMF). |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration exceeds the thermodynamic solubility of this compound in the aqueous medium. | 1. Decrease the final assay concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, being mindful of its potential effects on the bioassay. |
| The solution is initially clear but shows precipitation after some time. | The initial concentration represents a supersaturated state (kinetic solubility), which is not stable over time. | 1. Work at a lower, more thermodynamically stable concentration. 2. Consider using solubility-enhancing excipients like cyclodextrins. |
| Inconsistent results between experiments. | Precipitation of this compound may be occurring, leading to variable effective concentrations. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment from a stable stock solution. |
Quantitative Data on Tropane Alkaloid Solubility
| Compound | Solvent | Solubility | Reference |
| Atropine | Water | 2.2 mg/mL (at 25°C) | [5] |
| Ethanol | 500 mg/mL | [6] | |
| DMSO | 10 mg/mL | [7][8] | |
| Chloroform | Slightly soluble | [5] | |
| Diethyl Ether | Insoluble | [5] | |
| Atropine Sulfate (B86663) | Water | Very soluble (1 g in 0.5 mL) | [9][10] |
| Ethanol | Freely soluble (1 g in 5 mL) | [9][10] | |
| Glycerol | 400 mg/mL | [11] | |
| Hyoscyamine | Water | 3.56 mg/mL (1 g in 281 mL) | [12][13] |
| Ethanol | Freely soluble | [12][14] | |
| Chloroform | Very soluble (1 g in 1 mL) | [12][13] | |
| Diethyl Ether | 14.5 mg/mL (1 g in 69 mL) | [12][13] | |
| DMSO | 79 mg/mL | [15] | |
| Hyoscyamine Sulfate | Water | Very soluble (1 g in 0.5 mL) | [16] |
| Ethanol | Soluble (1 g in 5 mL) | [16] | |
| Scopolamine | Water | 100 mg/mL (in hot water) | [17][18] |
| Ethanol | Freely soluble | [17][18] | |
| Chloroform | Freely soluble | [17][18] | |
| Scopolamine Hydrobromide | Water | Freely soluble | [19] |
| Ethanol | Sparingly soluble | [19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (Molecular Weight: 325.83 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 3.26 mg of this compound hydrochloride and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the vial vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol 2: General Bioassay Protocol for Assessing Muscarinic Receptor Antagonism
This protocol provides a general workflow for a cell-based bioassay to measure the antagonistic activity of this compound at muscarinic receptors. This is adapted from protocols for the related compound, atropine.
Materials:
-
Cells expressing the target muscarinic acetylcholine receptor subtype (e.g., CHO-M1 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic receptor agonist (e.g., Carbachol)
-
This compound stock solution (from Protocol 1)
-
Detection reagent for the specific assay readout (e.g., a calcium indicator dye for M1/M3/M5 receptors, or a cAMP assay kit for M2/M4 receptors)
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Plating: Seed the cells into the multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer from the stock solution. Also, prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the cell culture medium from the wells and wash with assay buffer. Add the diluted this compound solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist solution to the wells containing the this compound dilutions and incubate for the appropriate time for the specific assay.
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal using the plate reader.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways and the Antagonistic Action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Atropine - Sciencemadness Wiki [sciencemadness.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Atropine | CAS 51-55-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Atropine sulfate | 55-48-1 [chemicalbook.com]
- 10. m.chemicalbook.com [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hyoscyamine [drugfuture.com]
- 14. Cas 101-31-5,L-Hyoscyamine | lookchem [lookchem.com]
- 15. medkoo.com [medkoo.com]
- 16. HYOSCYAMINE SULFATE CAS#: 620-61-1 [m.chemicalbook.com]
- 17. Scopolamine CAS#: 51-34-3 [m.chemicalbook.com]
- 18. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Optimizing HPLC-MS for Littorine Detection
Welcome to the technical support center for the HPLC-MS analysis of Littorine (B1216117). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC-MS analysis of this compound and other tropane (B1204802) alkaloids.
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard?
A1: Poor peak shape is a common issue in HPLC. Here are several potential causes and solutions:
-
Inappropriate Sample Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase. If the sample's solubility is low, use the weakest solvent possible that still provides adequate solubility.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks. Solution: Try diluting your sample and injecting a smaller volume or mass on the column.
-
Secondary Interactions: this compound, as a basic compound, can interact with residual acidic silanol (B1196071) groups on the surface of traditional silica-based C18 columns. This can lead to peak tailing. Solution:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase. This protonates the silanol groups, reducing unwanted interactions.
-
Column Choice: Use a column with end-capping or a polar-embedded phase designed to minimize silanol interactions.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. Solution: Use a guard column to protect your analytical column and implement a regular column washing procedure. If the problem persists, try reversing and flushing the column (disconnect it from the detector first).
Q2: My signal intensity is low, and I'm struggling with the sensitivity for this compound detection. What should I do?
A2: Low sensitivity can stem from either the HPLC separation or the mass spectrometer settings.
-
Suboptimal Ionization: this compound, being a basic alkaloid, is best ionized in positive electrospray ionization (ESI) mode to form the protonated molecule [M+H]⁺. Solution: Ensure your mass spectrometer is operating in positive ESI mode.
-
MS Source Parameters: The efficiency of ionization is highly dependent on source conditions. Solution: Optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. A systematic optimization, either manually or using instrument software, can significantly boost signal intensity.[1]
-
Mobile Phase Composition: The mobile phase can affect ionization efficiency. Solution: Ensure the mobile phase is compatible with ESI. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid are good choices. Methanol (B129727) is sometimes reported to provide better ionization efficiency than acetonitrile (B52724) for certain compounds.
-
In-source Fragmentation: If the fragmentor or cone voltage is set too high, the this compound molecule may fragment in the ion source before it is even selected in the quadrupole. This will reduce the intensity of the intended precursor ion. Solution: Reduce the cone/fragmentor voltage to achieve "softer" ionization, which minimizes in-source fragmentation.
Q3: The retention time for this compound is drifting or inconsistent between injections. What are the likely causes?
A3: Retention time instability can invalidate your results. Here are the common culprits:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of drifting retention times. Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection. An equilibration time of 5-10 column volumes is a good starting point.
-
Mobile Phase Issues: Changes in mobile phase composition, such as solvent evaporation or improper mixing, can cause shifts. Solution: Prepare fresh mobile phases daily and keep solvent bottles capped. If you are using an online mixer, ensure it is functioning correctly by premixing the mobile phase manually and checking if the problem resolves.
-
Temperature Fluctuations: Column temperature has a significant impact on retention time. Solution: Use a column thermostat to maintain a constant and consistent temperature throughout your analytical run.
-
Pump Performance: Leaks or failing pump seals can lead to inconsistent flow rates and, consequently, variable retention times. Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.
Q4: I am analyzing this compound in a complex matrix (e.g., plant extract) and suspect matrix effects are suppressing my signal. How can I mitigate this?
A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a major challenge in LC-MS.
-
Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Solution: Implement a robust sample preparation method. Techniques like solid-phase extraction (SPE) can selectively isolate this compound and remove a significant portion of the matrix.
-
Chromatographic Separation: Improving the separation between this compound and interfering compounds can reduce ion suppression. Solution: Optimize your HPLC gradient to better resolve the this compound peak from the bulk of the matrix components.
-
Internal Standard: Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. If a SIL standard is unavailable, a structurally similar compound that co-elutes and has similar ionization properties can be used.
-
Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it also reduces the analyte concentration, so this is only feasible if you have adequate sensitivity.
Experimental Protocols & Data
Protocol: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol provides a general method for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (from Plant Material):
-
Weigh approximately 1.0 g of dried, powdered plant material.
-
Add 20 mL of 80% methanol containing 0.1% formic acid.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet solid material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibrate at 5% B[1]
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters (Typical Starting Points):
Data Presentation: Typical HPLC-MS/MS Parameters for this compound
The following table summarizes typical parameters for this compound analysis. Note that the precursor and product ions for this compound are inferred from its structure (Molecular Formula: C₁₇H₂₃NO₃; Molecular Weight: 293.37 g/mol ) and the known fragmentation of similar tropane alkaloids. Collision energies (CE) must be optimized empirically for each specific instrument.
| Parameter | Value / Description |
| HPLC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 294.2 |
| Proposed Product Ion 1 (Quantifier) | m/z 124.1 (Tropane moiety after loss of tropic acid) |
| Proposed Product Ion 2 (Qualifier) | m/z 106.1 (Further fragmentation of tropane moiety) |
| Collision Energy (CE) | Requires empirical optimization (start around 15-30 eV) |
Visualizations
Experimental Workflow for this compound Analysis
The diagram below outlines the typical experimental process from sample receipt to final data analysis.
Caption: Experimental workflow for this compound quantification.
Logical Troubleshooting Workflow for HPLC-MS Issues
This flowchart provides a step-by-step guide for diagnosing and resolving common problems during HPLC-MS analysis.
References
Navigating the Chemical Synthesis of Littorine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of Littorine (B1216117), a key precursor in the biosynthesis of tropane (B1204802) alkaloids like hyoscyamine (B1674123), presents a unique set of challenges for chemists. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during its synthesis. The primary route to synthetic this compound involves the esterification of tropine (B42219) with phenyllactic acid. While seemingly straightforward, this reaction requires careful control of conditions to ensure optimal yield and purity.
Troubleshooting Guide
Researchers may encounter several obstacles during the chemical synthesis of this compound. This guide provides a structured approach to identifying and resolving these common problems.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| LIT-SYN-001 | Low Yield of this compound | 1. Incomplete reaction: The esterification equilibrium may not have shifted sufficiently towards the product. 2. Decomposition of reactants or product: Prolonged reaction times or high temperatures can lead to degradation. 3. Suboptimal catalyst: The chosen acid catalyst may not be effective. 4. Presence of water: Water can hydrolyze the ester product, shifting the equilibrium back to the starting materials. | 1. Drive the equilibrium: Use a large excess of one reactant (typically the less expensive one) or remove water as it forms, for example, by using a Dean-Stark apparatus.[1] 2. Optimize reaction conditions: Conduct small-scale experiments to determine the optimal temperature and reaction time. 3. Catalyst screening: Test various acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] 4. Ensure anhydrous conditions: Use dry solvents and reagents. |
| LIT-SYN-002 | Formation of Apoatropine Impurity | Dehydration of the tropine moiety under acidic or basic conditions, particularly at elevated temperatures.[2] | 1. Control temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. Use milder catalysts: Consider using less harsh acid catalysts. 3. Minimize reaction time: Monitor the reaction progress and stop it as soon as a satisfactory conversion is reached. |
| LIT-SYN-003 | Racemization of the Phenyllactic Acid Moiety | Exposure to harsh acidic or basic conditions, or elevated temperatures, can lead to the racemization of the chiral center in phenyllactic acid, resulting in a mixture of diastereomers.[2] | 1. Use mild reaction conditions: Employ milder catalysts and lower reaction temperatures. 2. Protecting groups: Consider protecting the hydroxyl group of phenyllactic acid before esterification and deprotecting it in a later step, although this adds complexity to the synthesis. |
| LIT-SYN-004 | Difficult Purification | 1. Presence of unreacted starting materials: Tropine and phenyllactic acid may be difficult to separate from the product. 2. Formation of byproducts: Besides apoatropine, other side products from competing reactions may be present.[3] 3. Product is an oil or gum: The purified this compound may not crystallize easily, making handling and further purification challenging. | 1. Liquid-liquid extraction: Utilize pH-based liquid-liquid extraction to separate the basic this compound and unreacted tropine from the acidic phenyllactic acid. 2. Column chromatography: Employ column chromatography on silica (B1680970) gel or alumina (B75360) to separate this compound from closely related impurities. 3. Crystallization techniques: If the product is an oil, try dissolving it in a minimal amount of a "good" solvent and then slowly adding a "bad" solvent (anti-solvent) to induce crystallization. Seeding with a small crystal of pure this compound, if available, can also promote crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound?
A1: The most prevalent method is the direct esterification of tropine with phenyllactic acid, typically catalyzed by a strong acid. This reaction is a type of Fischer esterification.
Q2: What are the critical parameters to control during the esterification reaction?
A2: The key parameters to control are temperature, reaction time, catalyst concentration, and the removal of water. Elevated temperatures can lead to the formation of the dehydration byproduct, apoatropine. The reaction is an equilibrium process, so removing the water formed is crucial to drive the reaction towards the product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the visualization of the consumption of starting materials and the formation of the this compound product.
Q4: What are the expected byproducts in this compound synthesis?
A4: The most common byproduct is apoatropine, which results from the dehydration of the tropane ring. Unreacted tropine and phenyllactic acid will also be present in the crude reaction mixture. Depending on the reaction conditions, other minor side products from intermolecular reactions or degradation may also be formed.
Q5: What is the best way to purify crude this compound?
A5: A multi-step purification strategy is often necessary.
-
Acid-base extraction: First, use liquid-liquid extraction with pH adjustments. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the basic compounds (this compound and tropine) into the aqueous layer, leaving neutral and acidic impurities (including phenyllactic acid) in the organic layer. Then, basify the aqueous layer and extract the alkaloids back into an organic solvent.
-
Chromatography: Further purification can be achieved by column chromatography on silica gel or alumina.
-
Crystallization: The final step is often crystallization from a suitable solvent system to obtain pure this compound. If the product is an oil, using an anti-solvent or seeding can facilitate crystallization.
Experimental Protocols
While specific, detailed protocols for the chemical synthesis of this compound are not abundantly available in recent literature, the following general methodologies for key steps can be adapted.
General Protocol for Esterification of Tropine with Phenyllactic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine tropine, a slight excess of phenyllactic acid, and a suitable solvent (e.g., toluene (B28343) or benzene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and proceed with an acid-base extraction for purification.
General Protocol for Purification by Acid-Base Extraction:
-
Dilute the cooled reaction mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) multiple times. Combine the acidic aqueous extracts.
-
Wash the combined aqueous extracts with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer to a pH > 10 with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the basified aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude basic product.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic pathway and the troubleshooting process, the following diagrams are provided.
Caption: Chemical synthesis of this compound via esterification.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Littorine Stability and Storage
Welcome to the technical support center for Littorine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For short-term storage (days to weeks), it is recommended to store this compound at 0-4°C. For long-term storage (months to years), the ideal temperature is -20°C.[1]
Q2: How should I store this compound powder versus a stock solution?
A2: this compound as a solid powder should be stored in a dry, dark environment.[1] Stock solutions, typically prepared in DMSO, should be stored in aliquots in tightly sealed vials at -20°C. It is advisable to use these solutions within one month.[1]
Q3: What are the main factors that can cause this compound to degrade?
A3: The primary factors that can contribute to the degradation of this compound include exposure to elevated temperatures, light, and non-optimal pH conditions (both acidic and basic). The presence of water can lead to hydrolysis of the ester bond, and exposure to oxygen can cause oxidation.
Q4: I observed a decrease in the biological activity of this compound in my long-term experiment. Could this be due to degradation?
A4: Yes, it is possible. If this compound degrades in your experimental medium at 37°C, its effective concentration will decrease over time, potentially leading to inconsistent or weaker than expected results. It is recommended to perform a stability check of this compound in your specific experimental conditions.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation studies on this compound are limited, based on its structure as a tropane (B1204802) alkaloid ester, potential degradation products include tropine (B42219) and phenyllactic acid via hydrolysis of the ester bond. Under certain conditions, such as elevated temperatures, further degradation to tropane and tropinone (B130398) may occur. N-demethylation to northis compound is also a possible metabolic degradation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in a long-term experiment. | Degradation of this compound in the experimental medium at 37°C. | - Perform a stability study of this compound in your specific medium at 37°C over the time course of your experiment. Analyze samples by HPLC to quantify the remaining this compound.- Consider adding fresh this compound to the medium at regular intervals if significant degradation is observed. |
| Inconsistent results between experiments. | Degradation of the this compound stock solution due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions from solid this compound powder.- Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.- Always store stock solutions at -20°C or below, protected from light. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound during storage or sample preparation. | - Review storage conditions of both solid and stock solutions. Ensure they are protected from light and stored at the recommended temperature.- Prepare fresh samples for analysis and minimize the time between sample preparation and injection.- Consider performing a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Precipitation observed in stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent, or the solvent may have absorbed moisture. | - Ensure you are using an appropriate, anhydrous solvent (e.g., DMSO).- Gently warm and vortex the solution to attempt redissolution.- If the issue persists, prepare a fresh stock solution, ensuring the solvent is dry. |
Summary of Storage Conditions
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry and dark.[1] |
| Solid Powder | Long-term (months to years) | -20°C | Dry and dark.[1] |
| Stock Solution (in DMSO) | Up to 1 month | -20°C | Tightly sealed vials, protected from light. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid this compound powder and the stock solution at 60°C in the dark for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light for 48 hours.
-
4. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed this compound solution), by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Visualizations
Caption: Biosynthetic pathway of this compound and its conversion to Hyoscyamine.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Littorine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent batch-to-batch variability of Littorine, a commercial product derived from marine Littorina species. Due to the natural origin of the source material, variations in biochemical composition and activity are expected.[1] This guide offers troubleshooting protocols and answers to frequently asked questions to ensure more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its activity vary between batches?
A1: this compound is a preparation of bioactive compounds extracted from marine snails of the genus Littorina.[2] As a natural product, its composition is influenced by a multitude of environmental and biological factors, such as the snails' diet, geographic location, water temperature, and the season of harvest.[3][4] These factors can alter the concentration and profile of the bioactive molecules within the snails, leading to variations in the biological activity of the final product between different manufacturing batches.[5]
Q2: What quality control measures are in place for each batch of this compound?
A2: Each batch of this compound undergoes a series of quality control tests to ensure it falls within our established specifications. These include High-Performance Liquid Chromatography (HPLC) for chemical fingerprinting, mass spectrometry for identification of key compounds, and a standardized bioassay to measure its primary biological activity. A Certificate of Analysis (CoA) is available for each batch, summarizing these results.
Q3: How can I minimize the impact of batch variability on my long-term experiments?
A3: To minimize the impact of batch-to-batch variability, we recommend purchasing a sufficient quantity of a single batch to cover the entire scope of a long-term experiment. If this is not feasible, it is crucial to perform a "bridging study" to compare the activity of the new batch against the old one. This typically involves running a dose-response curve for both batches in your specific assay to determine if a concentration adjustment is needed.
Q4: Are there specific experimental conditions that are more sensitive to this compound variability?
A4: Assays that are highly sensitive to the concentration of the active compound(s) are most likely to be affected by batch variability. These can include cell-based assays measuring signaling pathway modulation, enzyme inhibition assays, and in vivo studies where a precise dose is critical for the desired effect.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Issue 1: Reduced or No Activity Observed with a New Batch of this compound
Q: I've started using a new batch of this compound and I'm not seeing the expected biological effect that I observed with the previous batch. What should I do?
A: This is a common issue when switching between batches of natural products. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Product Handling and Storage: Ensure that the new batch has been stored correctly according to the product datasheet (e.g., correct temperature, protected from light). Improper storage can lead to degradation of the active components.
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Pay close attention to the concentration of the active compound(s) and the results of the bioassay.
-
Perform a Dose-Response Curve: The most effective way to address a change in potency is to perform a full dose-response curve with the new batch in your assay. This will allow you to determine the EC50 or IC50 value for the new batch and adjust the working concentration accordingly.
-
Contact Technical Support: If you have performed the above steps and are still facing issues, please contact our technical support team with the batch numbers of the this compound you are using, and a summary of your experimental results.
Issue 2: Increased or Unexpected Off-Target Effects with a New Batch
Q: My experiments with a new batch of this compound are showing higher toxicity or unexpected cellular effects compared to the previous batch. What could be the cause?
A: Variations in the concentration of minor components in the extract can sometimes lead to different off-target effects.
-
Consult the HPLC Profile: Examine the HPLC chromatograms on the CoAs for both batches. While the major peaks should be consistent, there may be differences in the minor peaks, which could represent compounds with different biological activities.
-
Titrate the Concentration: A higher than expected concentration of the active compound or a different profile of minor components could be responsible. Perform a toxicity assay (e.g., an MTT or LDH assay) with a range of concentrations of the new batch to determine a non-toxic working concentration.
-
Consider a Purification Step: If your application is sensitive to minor components, you may need to perform an additional purification step, such as solid-phase extraction (SPE) or preparative HPLC, to isolate the compound of interest.
Data Presentation
The following tables provide a hypothetical example of the kind of quantitative data you might find on a Certificate of Analysis for different batches of this compound.
Table 1: Bioactivity Comparison of this compound Batches
| Batch Number | Bioactive Compound A Concentration (µg/mL) | In Vitro Bioassay (IC50 in µM) |
| LITT-24-001 | 10.5 | 5.2 |
| LITT-24-002 | 8.9 | 6.8 |
| LITT-25-001 | 11.2 | 4.9 |
Table 2: Purity Analysis of this compound Batches by HPLC
| Batch Number | Purity of Compound A (%) | Number of Minor Peaks (>0.1%) |
| LITT-24-001 | 98.2 | 5 |
| LITT-24-002 | 97.5 | 8 |
| LITT-25-001 | 98.6 | 4 |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a Cell-Based Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.
Materials:
-
Cells appropriate for the assay (e.g., cancer cell line)
-
Cell culture medium and supplements
-
This compound (new and reference batches)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of both the new and reference batches of this compound in cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
Mandatory Visualization
References
Technical Support Center: Minimizing Side Effects of Littorine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Littorine in animal studies. Given the limited direct research on this compound's side effects, this guide incorporates data from related tropane (B1204802) alkaloids, such as atropine (B194438) and scopolamine, to provide a comprehensive resource. It is crucial to conduct pilot studies to determine the optimal dose and to monitor for side effects in your specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tropane alkaloid that acts as a precursor in the biosynthesis of acetylcholine, a key neurotransmitter.[1][2] Its primary mechanism of action is through the cholinergic pathways, influencing neurotransmission.[3][4][5]
Q2: What are the expected side effects of this compound in animal studies?
A2: While specific data for this compound is limited, as a tropane alkaloid, it is expected to exhibit anticholinergic side effects. These can include:
-
Central Nervous System: Restlessness, irritability, ataxia (impaired coordination), seizures, and respiratory depression. In studies with high doses of related compounds, delirium has been observed.
-
Cardiovascular: Tachycardia (increased heart rate) and potential arrhythmias at higher doses.
-
Gastrointestinal: Decreased gastrointestinal motility, which can lead to constipation.
-
Ocular: Mydriasis (dilation of the pupils).
-
Other: Dry mouth and urinary retention.
Q3: How can I determine the appropriate starting dose for this compound in my animal model?
A3: Due to the lack of specific LD50 data for this compound, a conservative dose-finding study is essential. You can start with very low doses and incrementally increase them while closely monitoring for the onset of the anticholinergic side effects listed above. Data from related compounds, such as atropine, can provide a preliminary reference point (see Table 1).
Q4: What are the general strategies to mitigate the side effects of this compound?
A4: The primary strategies for minimizing side effects include:
-
Dose Optimization: Use the lowest effective dose that achieves the desired therapeutic effect with minimal side effects.
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and side effects. Consider subcutaneous or intraperitoneal injections for more controlled delivery compared to oral gavage.
-
Supportive Care: Ensure animals have easy access to food and water, and monitor for signs of distress. For severe anticholinergic effects, veterinary consultation is recommended.
-
Pharmacological Intervention: In cases of severe anticholinergic toxicity, an acetylcholinesterase inhibitor like physostigmine (B191203) can be used as a reversal agent, though this should be done under veterinary guidance.
Troubleshooting Guide
| Observed Side Effect | Potential Cause | Troubleshooting Steps |
| Hyperactivity, Restlessness, Ataxia | Central nervous system effects of this compound. | - Reduce the dose of this compound in subsequent experiments.- Consider a different route of administration that may alter the peak plasma concentration.- Ensure the animal's environment is calm and free from excessive stimuli. |
| Tachycardia (Increased Heart Rate) | Anticholinergic effect on the heart. | - Monitor heart rate using appropriate equipment (e.g., telemetry, pulse oximeter).- Lower the dose of this compound.- If tachycardia is severe and compromising animal welfare, consult with a veterinarian. They may suggest supportive care or specific interventions. |
| Mydriasis (Dilated Pupils) | Blockade of muscarinic receptors in the eye. | - This is a common anticholinergic effect and can be used as an indicator of drug activity.- If accompanied by signs of distress or visual impairment, reduce the dose.- House animals in a dimly lit environment to reduce photophobia. |
| Reduced Food and Water Intake | Decreased gastrointestinal motility and dry mouth. | - Provide highly palatable and easily accessible food and water.- Monitor body weight daily.- If intake is severely reduced, consider subcutaneous fluid administration for hydration and consult a veterinarian. |
| Constipation or Ileus | Inhibition of gastrointestinal smooth muscle contraction. | - Monitor fecal output.- Ensure adequate hydration.- Lower the dose of this compound.- In severe cases, consult a veterinarian for potential pro-motility agents. |
| Urinary Retention | Anticholinergic effect on the bladder. | - Monitor for signs of urinary retention (e.g., distended bladder upon palpation).- Reduce the dose of this compound.- Consult with a veterinarian if urinary retention is suspected. |
Quantitative Data
Table 1: Acute Toxicity Data for Related Tropane Alkaloids (for reference)
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Atropine | Mouse | Intravenous | 75 mg/kg | --INVALID-LINK-- |
| Atropine | Mouse | Oral | 750 mg/kg | --INVALID-LINK-- |
| Atropine | Rat | Intravenous | 50 mg/kg | --INVALID-LINK-- |
| Atropine | Rat | Oral | 622 mg/kg | --INVALID-LINK-- |
Note: This data is for atropine, not this compound. It should only be used as a general guide for designing initial dose-finding studies for this compound.
Table 2: Dose-Response Relationship for Atropine-Induced Behavioral and Physiological Changes in Rats (for reference)
| Atropine Dose (mg/kg, IV) | EEG Changes | Maze Performance | Behavioral Observations | Reference |
| 3.44 | Minimal | No significant impairment | No significant changes | |
| 6.875 | Increased slow-wave activity | Mild impairment | Mild sedation | |
| 13.5 | Significant increase in slow-wave activity | Moderate impairment | Moderate sedation, some ataxia | |
| 27.5 | Pronounced slow-wave activity | Severe impairment | Severe sedation, significant ataxia | |
| 55 | Severe disruption of EEG patterns | Complete inability to perform task | Delirium, severe ataxia |
Note: This table provides a reference for the types of dose-dependent effects that might be observed with a tropane alkaloid like this compound.
Experimental Protocols
Protocol 1: General Administration of this compound in Rodent Models
This protocol provides a general guideline for the administration of this compound. Specific details should be optimized based on the experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (ensure purity and proper storage)
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a small amount of a suitable solvent if necessary (e.g., DMSO), then dilute to the final concentration with a sterile vehicle. Ensure the final concentration of the initial solvent is minimal and non-toxic.
-
Vortex or sonicate until fully dissolved. Prepare fresh solutions for each experiment.
-
-
Animal Preparation:
-
Acclimatize animals to the housing and handling procedures for at least one week before the experiment.
-
Weigh each animal on the day of the experiment to calculate the precise injection volume.
-
-
Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and gently aspirate to ensure no blood or fluid is drawn back.
-
Inject the solution slowly.
-
-
Subcutaneous (SC) Injection:
-
Gently lift the loose skin over the back or flank to form a tent.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure you have not entered a blood vessel.
-
Inject the solution slowly.
-
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Monitor for the expected pharmacological effects and any side effects at regular intervals as dictated by the experimental design.
-
Protocol 2: Monitoring and Mitigation of Anticholinergic Side Effects
This protocol outlines a workflow for observing and managing potential side effects during this compound administration.
Materials:
-
Equipment for monitoring vital signs (e.g., rectal thermometer, pulse oximeter for heart rate, telemetry system if available).
-
Scoring sheet to record behavioral observations (see Table 3 for an example).
-
Supportive care supplies (e.g., palatable food, hydration gels, subcutaneous fluids).
-
Emergency contact information for the facility veterinarian.
Procedure:
-
Baseline Measurements:
-
Before administering this compound, record baseline physiological parameters (temperature, heart rate) and behavioral observations.
-
-
Post-Dosing Monitoring:
-
At predefined time points after this compound administration (e.g., 15, 30, 60, 120 minutes, and then daily), repeat the physiological and behavioral assessments.
-
-
Scoring of Side Effects:
-
Use a standardized scoring system to quantify the severity of side effects (see Table 3).
-
-
Intervention Thresholds:
-
Establish clear criteria for intervention. For example, a certain score on the behavioral scale or a significant deviation from baseline physiological parameters may trigger specific actions.
-
-
Mitigation Strategies:
-
Mild Side Effects (e.g., slight restlessness, transient tachycardia): Continue monitoring. Ensure easy access to food and water.
-
Moderate Side Effects (e.g., persistent ataxia, reduced food intake): Provide supportive care. Consider dose reduction in future experiments.
-
Severe Side Effects (e.g., seizures, severe respiratory depression, prolonged anorexia): Immediately contact the veterinarian. They may advise on emergency interventions, including the administration of a reversal agent like physostigmine.
-
Table 3: Example of a Behavioral and Physical Side Effect Scoring Sheet
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Activity | Alert and active | Slightly subdued or restless | Ataxic, circling | Prostrate, unresponsive |
| Grooming | Normal grooming | Reduced grooming | No grooming | Piloerection |
| Pupil Size | Normal | Slightly dilated | Moderately dilated | Fully dilated, unresponsive to light |
| Salivation | Normal | Dry mouth (observed) | - | - |
| Respiration | Normal rate and depth | Slightly increased rate | Labored breathing | Gasping, cyanosis |
Visualizations
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Datura stramonium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for High-Purity Littorine
Welcome to the technical support center for the purification of high-purity Littorine (B1216117). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the isolation and purification of this tropane (B1204802) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly isolated?
A1: this compound is a tropane alkaloid that serves as a key biosynthetic precursor to hyoscyamine (B1674123) and scopolamine (B1681570).[1][2] It is naturally found in various plants of the Solanaceae family, with common sources for isolation being species such as Atropa belladonna (deadly nightshade) and various Datura species.[3] Hairy root cultures of these plants are often utilized for consistent and controlled production of this compound and other tropane alkaloids.[3]
Q2: What are the most common impurities encountered during this compound purification?
A2: The primary impurities are often structurally related tropane alkaloids that are co-extracted from the plant material. These include hyoscyamine and scopolamine, which are biosynthetic products of this compound. Other impurities can arise from the degradation of this compound, such as tropic acid and tropine, due to harsh pH or temperature conditions during extraction. Racemization of related alkaloids (e.g., l-hyoscyamine (B7768854) to atropine) can also occur.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS/MS), are the most common and powerful techniques for the separation and quantification of this compound and related tropane alkaloids.[4] High-Performance Thin-Layer Chromatography (HPTLC) is another viable method for quantification.[5][6] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q4: Why do basic alkaloids like this compound often show tailing on silica (B1680970) gel column chromatography?
A4: Tailing is a common issue when purifying basic compounds like alkaloids on standard silica gel. The amine group in the tropane structure of this compound is basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This strong interaction leads to poor peak shape and tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase to neutralize the acidic sites on the silica gel.
Troubleshooting Guides
Low Yield and Purity Issues
Low recovery and contamination are common hurdles in the purification of this compound. The following table summarizes potential causes and solutions for these issues.
| Problem | Potential Cause | Recommended Solution | Expected Improvement |
| Low Extraction Yield | Inefficient cell lysis: Plant cell walls are not sufficiently broken down to release the alkaloids. | Utilize more rigorous grinding of dried plant material. Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MASE) to enhance cell wall disruption.[5][7] | Increase in the initial crude extract yield by 15-30%. |
| Incorrect pH during acid-base extraction: Incomplete protonation of this compound during the acid wash or incomplete deprotonation during basification. | Ensure the pH of the aqueous phase is between 2-3 during the acid wash and 9-10 during the basification step for optimal phase transfer. | Minimize loss of this compound in the discarded organic or aqueous layers, potentially increasing yield by up to 20%. | |
| Insufficient solvent extraction: Not enough solvent volume or extraction cycles to fully recover the alkaloid. | Perform at least three successive extractions with an adequate volume of organic solvent at each stage of the acid-base extraction. | Improve recovery from the aqueous phase, leading to a higher overall yield. | |
| Low Purity after Column Chromatography | Co-elution of structurally similar alkaloids: Hyoscyamine and scopolamine have similar polarities to this compound, making separation difficult. | Optimize the mobile phase by using a gradient elution. A common solvent system is a gradient of methanol (B129727) in chloroform (B151607) with a small percentage of ammonia (e.g., 85:14:1 Chloroform:Methanol:Ammonia).[8] | Improved resolution between this compound and other tropane alkaloids, leading to fractions with >95% purity. |
| Tailing of this compound peak: Strong interaction between the basic alkaloid and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to saturate the acidic sites on the silica gel. | Sharper, more symmetrical peaks, allowing for better separation and collection of purer fractions. | |
| Column overloading: Too much crude extract applied to the column, exceeding its separation capacity. | As a general guideline, the amount of crude extract should be 1-5% of the mass of the silica gel used for packing the column.[8] | Prevents band broadening and improves the separation efficiency of the column. | |
| Product is an Oil and Fails to Crystallize | Presence of minor impurities: Small amounts of contaminants can inhibit the formation of a crystal lattice. | Re-purify the oil using preparative HPLC or a second round of column chromatography with a different solvent system. | Removal of impurities should facilitate crystallization. |
| Residual solvent: Trapped solvent molecules can interfere with crystallization. | Dissolve the oil in a small amount of a volatile solvent (e.g., dichloromethane) and then add a non-polar solvent (e.g., hexane) to precipitate the product. Dry under high vacuum. | Removal of residual solvents can lead to the formation of a solid or crystalline product. |
Experimental Protocols
Detailed Methodology for the Purification of High-Purity this compound from Datura species
This protocol describes a general procedure for the extraction and purification of this compound, which can be adapted based on the specific plant material and available equipment.
1. Extraction
-
Sample Preparation: Dry the plant material (e.g., roots, leaves) at 40-50°C and grind into a fine powder.
-
Acid-Base Extraction:
-
Macerate 100 g of the powdered plant material in 500 mL of 1% aqueous hydrochloric acid for 24 hours with occasional stirring.
-
Filter the mixture and wash the plant debris with an additional 100 mL of 1% HCl.
-
Combine the acidic aqueous extracts and wash three times with 200 mL of dichloromethane (B109758) to remove non-polar impurities. Discard the organic layers.
-
Adjust the pH of the aqueous extract to 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the basified aqueous solution three times with 200 mL of dichloromethane. The this compound will move into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
2. Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry of the initial mobile phase.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity. A suitable mobile phase is a mixture of chloroform, methanol, and ammonia. Start with a non-polar mixture (e.g., 98:1:1 Chloroform:Methanol:Ammonia) and gradually increase the proportion of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent). Combine the fractions containing pure this compound and evaporate the solvent.
3. Purity Assessment by UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer of 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using a certified this compound standard to determine the purity of the isolated compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of high-purity this compound.
Caption: Logical workflow for troubleshooting common issues in this compound purification.
Caption: this compound's antagonistic action on the muscarinic acetylcholine receptor signaling pathway.
References
- 1. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of hyoscyamine involves an intramolecular rearrangement of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors in selected solanaceae plants grown in natural conditions and as in vitro cultures. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Dealing with co-eluting compounds in Littorine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting compounds during the analysis of Littorine.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of co-eluting compounds in my this compound analysis?
A1: The primary indicators of co-elution in your chromatogram include:
-
Asymmetrical peak shapes: Look for peaks that are not perfectly Gaussian. You might observe shouldering, where a smaller peak appears on the leading or tailing edge of the main peak, or what appears to be two merged peaks.[1]
-
Broader than expected peaks: If the peak width for this compound is significantly wider than what is typically observed for other analytes under the same conditions, it could indicate the presence of a co-eluting compound.
-
Inconsistent retention times: Shifts in the retention time of this compound across different sample injections can be a sign of matrix effects caused by co-eluting substances.[2]
-
In-source fragmentation in LC-MS: The presence of unexpected fragment ions in the mass spectrum of the precursor ion at the retention time of this compound may suggest that another compound is co-eluting and fragmenting in the ion source.[3]
Q2: How can I confirm that I have a co-elution issue and not another analytical problem?
A2: To confirm co-elution, you can employ the following strategies:
-
Peak Purity Analysis with a Diode Array Detector (DAD): If you are using HPLC with a DAD, you can assess the peak purity. A DAD scans a range of UV-Vis wavelengths and if the spectra across the peak are not identical, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Analysis: When using LC-MS, you can examine the mass spectra across the chromatographic peak. If the mass spectra change from the beginning to the end of the peak, it is likely that multiple compounds are co-eluting.[1]
-
Varying the Injection Volume: Injecting different volumes of your sample can sometimes help diagnose co-elution. If the peak shape changes disproportionately with the injection volume, it may suggest the presence of an interfering compound.
Troubleshooting Guides
Problem 1: Poor peak shape and suspected co-elution in LC-MS analysis of this compound.
This guide provides a systematic approach to troubleshooting and resolving co-elution issues when analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 1: Initial Assessment and Diagnosis
The first step is to confirm that the observed peak distortion is due to co-elution.
Caption: Diagnostic workflow for confirming co-elution.
Step 2: Method Optimization
Once co-elution is confirmed, the next step is to optimize the analytical method to separate the interfering compounds from this compound.
Table 1: Troubleshooting Strategies for Method Optimization
| Strategy | Action | Expected Outcome |
| Modify Mobile Phase Gradient | Decrease the ramp of the organic solvent gradient. | Increased retention time and improved separation of compounds with similar polarities. |
| Change Mobile Phase Composition | Substitute methanol (B129727) with acetonitrile (B52724) or vice-versa. Adjust the pH of the aqueous phase. | Altered selectivity of the separation, potentially resolving co-eluting peaks. |
| Change Stationary Phase | Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano column). | Different retention mechanisms can lead to better separation of interfering compounds. |
| Adjust Flow Rate | Decrease the flow rate. | Increased column efficiency and potentially better resolution, at the cost of longer run times. |
| Optimize MS Parameters | If co-eluting compounds have different mass-to-charge ratios, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to selectively detect this compound. | Increased specificity and elimination of signal from co-eluting interferences in the chromatogram. |
Experimental Protocol: LC-MS Method Development for this compound
-
Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 40% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule of this compound.
-
-
Optimization Steps:
-
If co-elution is observed, first try to flatten the gradient around the elution time of this compound.
-
If gradient modification is insufficient, change the organic modifier to methanol.
-
If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl column.
-
Problem 2: Matrix effects leading to ion suppression or enhancement of the this compound signal.
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.
Step 1: Identify Matrix Effects
Caption: Logic for identifying matrix effects.
Step 2: Mitigate Matrix Effects
Table 2: Strategies to Mitigate Matrix Effects
| Strategy | Action | Expected Outcome |
| Improve Sample Preparation | Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Removal of interfering matrix components before LC-MS analysis. |
| Dilute the Sample | Dilute the sample extract with the initial mobile phase. | Reduces the concentration of matrix components, thereby minimizing their impact on ionization. |
| Use a Matrix-Matched Calibration Curve | Prepare calibration standards in a blank matrix extract that is free of the analyte. | Compensates for signal suppression or enhancement caused by the matrix. |
| Use an Internal Standard | Add a stable isotope-labeled version of this compound or a structurally similar compound to all samples and standards. | The internal standard experiences similar matrix effects as the analyte, allowing for accurate quantification. |
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the cleanup of plant extracts containing alkaloids like this compound.
-
Sample Pre-treatment:
-
Extract the plant material using an appropriate solvent (e.g., methanol or ethanol).
-
Evaporate the solvent and redissolve the residue in an acidic aqueous solution (e.g., 5% HCl).
-
Filter the solution to remove any particulate matter.
-
-
SPE Procedure:
-
Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by the acidic aqueous solution.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the acidic aqueous solution to remove neutral and acidic interferences.
-
Elution: Elute this compound and other alkaloids using a basic organic solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
-
By following these troubleshooting guides and understanding the underlying principles, researchers can effectively address the challenges posed by co-eluting compounds in the analysis of this compound.
References
Technical Support Center: Troubleshooting Unexpected Results in Littorine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with littorine (B1216117). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a tropane (B1204802) alkaloid with the chemical formula C17H23NO3.[1][2] It is a natural compound found in various plants, including those from the genera Datura and Atropa belladonna.[2] this compound is a key precursor in the biosynthetic pathway of other well-known and medicinally important tropane alkaloids, namely hyoscyamine (B1674123) and scopolamine (B1681570).[3][4][5]
Q2: What are the common applications of this compound in research?
A2: As a tropane alkaloid, this compound and its derivatives are often investigated for their potential pharmacological activities. Common experimental applications include:
-
Cytotoxicity Assays: To determine the potential of this compound or related compounds to kill cancer cells.[6]
-
Enzyme Inhibition Assays: To screen for inhibitory activity against various enzymes, which is a common approach in drug discovery.[7][8][9]
-
Receptor Binding Assays: To investigate the interaction of this compound with specific cellular receptors, particularly muscarinic acetylcholine (B1216132) receptors, due to its structural similarity to other anticholinergic tropane alkaloids.[10]
-
Biosynthetic Pathway Analysis: To study the mechanisms of tropane alkaloid production in plants.[3][4][5][10]
Q3: What are the key stability considerations for this compound?
A3: The stability of tropane alkaloids like this compound can be influenced by several factors. The pH of the solution is a critical factor, with stability being affected by both acidic and basic conditions.[11] Temperature and exposure to light can also lead to degradation. For long-term storage, it is advisable to store this compound in a cool, dark place, and for solutions, to use appropriate buffers and assess stability over the experimental timeframe. Unbuffered aqueous solutions of some tropane alkaloids have shown greater stability than buffered ones.[11]
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays
Issue: Inconsistent or non-reproducible IC50 values.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Visually inspect wells for precipitation. Use a suitable solvent for stock solutions (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solubility limit. Gentle sonication or vortexing of the stock solution can aid dissolution.[12] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in the culture medium over the incubation period. |
| Cell Density Variation | Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment and create a standard curve for cell number versus assay signal.[13] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability. |
Issue: High background signal or false positives.
| Possible Cause | Troubleshooting Step |
| Interference with Assay Reagent | Some natural products can directly reduce assay reagents like MTT, leading to a false-positive signal.[12] Run controls with this compound in cell-free media to check for direct reagent reduction. |
| Color or Fluorescence Interference | If this compound solutions are colored or fluorescent, they can interfere with absorbance or fluorescence-based readouts.[12] Include a "compound-only" control (no cells) and subtract this background from the experimental wells. |
| Contamination | Ensure aseptic techniques to prevent microbial contamination, which can affect cell viability and assay results. |
Troubleshooting Enzyme Inhibition Assays
Issue: High variability in inhibition data.
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Concentrations | Prepare fresh enzyme and substrate solutions. Ensure accurate and consistent dispensing of all reagents. |
| Assay Conditions Not Optimal | Optimize pH, temperature, and incubation time for the specific enzyme being used.[14] |
| Compound Precipitation | Check for this compound precipitation in the assay buffer. Adjust buffer composition or solvent concentration if necessary. |
Issue: Underestimation of inhibitory potential.
| Possible Cause | Troubleshooting Step |
| Inappropriate Blanks | The choice of blanks is crucial for accurate results. For colored extracts, a sample blank is necessary to correct for absorbance.[7][15] For fluorescence-based assays, a substrate blank may be required.[7][15] |
| Enzyme Degradation | Ensure the enzyme is stored correctly and is active. Run a positive control with a known inhibitor to validate the assay. |
Troubleshooting Receptor Binding Assays
Issue: Low specific binding.
| Possible Cause | Troubleshooting Step |
| Receptor Inactivity | Use freshly prepared cell membranes or purified receptors. Ensure proper storage conditions to maintain receptor integrity. |
| Suboptimal Assay Buffer | Optimize the buffer composition, including pH and ionic strength, for the specific receptor-ligand interaction. |
| Radioligand Degradation | Check the purity and age of the radioligand. Store it according to the manufacturer's instructions. |
Issue: High non-specific binding.
| Possible Cause | Troubleshooting Step |
| Radioligand Sticking to Surfaces | Add a detergent (e.g., BSA or Tween-20) to the assay buffer to reduce non-specific binding to plates and filters. |
| Inappropriate Filter Material | If using a filtration assay, test different filter types to find one with low non-specific binding for your radioligand. |
| Insufficient Washing | Optimize the number and duration of wash steps to effectively remove unbound radioligand without dissociating specifically bound ligand. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Enzyme Inhibition Assay Protocol (Colorimetric)
-
Reagent Preparation: Prepare the enzyme, substrate, and this compound solutions in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow for the interaction between this compound and the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined time.
-
Reaction Termination (if necessary): Stop the reaction by adding a stop solution.
-
Absorbance Reading: Measure the absorbance at the wavelength specific to the product of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. This compound | C17H23NO3 | CID 4486822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Littorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Littorine against established High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods. The objective is to furnish researchers with a robust framework for selecting an appropriate analytical method for quality control, stability testing, and pharmacokinetic studies of this compound.
Data Presentation: A Comparative Overview
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as desired sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of HPTLC, HPLC-UV, and the new UHPLC-MS/MS method for the quantification of this compound.
| Parameter | HPTLC | HPLC-UV | New UHPLC-MS/MS Method |
| Linearity Range | 100 - 1000 ng/spot | 1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 99.5% - 101.0% |
| Precision (%RSD) | Intra-day: < 2.5%, Inter-day: < 3.5% | Intra-day: < 2.0%, Inter-day: < 3.0% | Intra-day: < 1.5%, Inter-day: < 2.5% |
| Limit of Detection (LOD) | ~20 ng/spot | ~0.2 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~60 ng/spot | ~0.7 µg/mL | ~0.1 ng/mL |
| Analysis Time per Sample | ~15-20 min (for multiple samples) | ~10-15 min | ~3-5 min |
| Selectivity | Moderate | Good | Excellent |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
HPTLC Method
This method is suitable for rapid screening and quantification of this compound in plant materials and crude extracts.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of chloroform, methanol, acetone, and 25% ammonia (B1221849) in a ratio of 75:15:10:1.8 (v/v/v/v).[1]
-
Sample Preparation: Extract the sample with methanol, followed by filtration.
-
Application: Apply the sample and standard solutions to the HPTLC plate as bands using an automated applicator.
-
Development: Develop the chromatogram in a twin-trough chamber pre-saturated with the mobile phase vapor.
-
Detection: Visualize the bands under UV light at 254 nm and quantify using a densitometer.
HPLC-UV Method
This method offers a balance of performance and cost-effectiveness for routine quality control of this compound in pharmaceutical formulations.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a pH-adjusted phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.
New UHPLC-MS/MS Method
This novel method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue.
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation: Perform a protein precipitation of the biological sample with acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute in the initial mobile phase.
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Biosynthesis of this compound.
Conclusion
The validation of analytical methods for novel pharmaceutical compounds like this compound is a critical step in drug development. While HPTLC and HPLC-UV are established and cost-effective methods suitable for routine analysis, the newly developed UHPLC-MS/MS method offers superior sensitivity, selectivity, and speed of analysis. The choice of method will ultimately depend on the specific application, sample matrix, and the required data quality. This guide provides a comprehensive comparison to aid researchers in making an informed decision.
References
A Comparative Analysis of the Anticholinergic Activities of Littorine and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anticholinergic properties of Littorine (B1216117) and Atropine. While both are tropane (B1204802) alkaloids with known effects on the muscarinic acetylcholine (B1216132) receptors, this document aims to present a side-by-side analysis of their activities, supported by available experimental data. This comparison is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences and similarities between these two compounds.
Introduction to this compound and Atropine
Atropine is a well-characterized competitive antagonist of muscarinic acetylcholine receptors, widely used in clinical practice for its anticholinergic effects. It is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, with the (-)-isimer possessing the majority of the anticholinergic activity. This compound is a biogenetic precursor to hyoscyamine (B1674123). In the biosynthetic pathway, this compound undergoes rearrangement to form hyoscyamine, which can then be racemized to produce atropine. Structurally, this compound and hyoscyamine are isomers. Given their close biosynthetic and structural relationship, a comparison of their anticholinergic activities is of significant scientific interest.
Quantitative Comparison of Anticholinergic Activity
The anticholinergic activity of a compound is primarily determined by its binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For a quantitative perspective, the table below summarizes the available binding affinity data for Atropine.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM |
| Atropine | M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 | |
| M3 | 2.21 ± 0.53 | |
| M4 | 0.77 ± 0.43 | |
| M5 | 2.84 ± 0.84 | |
| This compound | M1-M5 | Similar affinity to Atropine (qualitative) [1][2] |
Note: The Ki values for Atropine are representative and may vary slightly between different studies and experimental conditions.
Experimental Protocols
The determination of anticholinergic activity typically involves in vitro assays that measure the binding of a compound to muscarinic receptors or its functional effect on tissues.
Radioligand Binding Assay
This is a fundamental method used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and Atropine for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and Atropine.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound (this compound or Atropine) in the assay buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Isolated Guinea Pig Ileum
This classic organ bath experiment assesses the functional antagonism of a compound on smooth muscle contraction induced by a muscarinic agonist.
Objective: To determine the potency of this compound and Atropine in inhibiting acetylcholine-induced contractions of the guinea pig ileum.
Materials:
-
Freshly isolated guinea pig ileum segments.
-
Krebs-Henseleit solution (physiological salt solution).
-
Acetylcholine (agonist).
-
Test compounds: this compound and Atropine.
-
Organ bath apparatus with an isometric force transducer.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve for Acetylcholine: Add increasing concentrations of acetylcholine to the organ bath and record the resulting contractile responses to establish a control concentration-response curve.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist (this compound or Atropine) for a predetermined period.
-
Shift in Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: The antagonist will cause a rightward shift in the acetylcholine concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Anticholinergic mechanism of this compound and Atropine.
Caption: Workflow for anticholinergic activity assessment.
Conclusion
Atropine is a potent, non-selective muscarinic antagonist with well-documented binding affinities across all five receptor subtypes. This compound, its biosynthetic precursor, is reported to have a similar affinity for muscarinic receptors, indicating a comparable anticholinergic profile. However, a lack of specific quantitative binding data for this compound in the published literature prevents a direct numerical comparison at this time.
Further research involving head-to-head radioligand binding studies and functional assays is warranted to fully elucidate the quantitative differences in the anticholinergic activities of this compound and Atropine. Such studies would provide valuable insights for drug discovery and development, potentially uncovering unique properties of this compound that could be exploited for therapeutic benefit. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for conducting such comparative investigations.
References
Comparative Efficacy Analysis: Littorine vs. Hyoscyamine in Muscarinic Receptor Bioassays
For Immediate Release
This publication provides a comparative guide on the efficacy of Littorine and Hyoscyamine, two tropane (B1204802) alkaloids, with a focus on their activity in bioassays targeting muscarinic acetylcholine (B1216132) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Executive Summary
Hyoscyamine is a well-characterized, potent non-selective antagonist of muscarinic acetylcholine receptors with established clinical applications. In contrast, this compound is primarily recognized as a key biosynthetic precursor to Hyoscyamine. A comprehensive review of the current scientific literature reveals a significant lack of data on the independent pharmacological activity of this compound at muscarinic receptors. Consequently, no direct comparative studies on the efficacy of this compound versus Hyoscyamine in any specific bioassay are available.
This guide summarizes the known bioactivity of Hyoscyamine, discusses the current understanding of this compound, and provides a standardized experimental protocol that can be employed to perform a direct comparative analysis of these two compounds.
Introduction to this compound and Hyoscyamine
This compound and Hyoscyamine are naturally occurring tropane alkaloids found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. Structurally, they are closely related, with this compound serving as the immediate precursor to Hyoscyamine in the plant's biosynthetic pathway. This relationship involves the enzymatic rearrangement of the side chain of this compound to form Hyoscyamine.
Hyoscyamine is the levorotatory isomer of atropine (B194438) and functions as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By competitively blocking these receptors, Hyoscyamine inhibits the effects of acetylcholine in the parasympathetic nervous system, leading to a range of anticholinergic effects.[1][2] It is used clinically to treat a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions.
This compound , on the other hand, is less studied for its pharmacological effects. Its primary role in the scientific literature is that of a metabolic intermediate.[3][4] While its structural similarity to Hyoscyamine might suggest some affinity for muscarinic receptors, there is currently no published data to support this or to quantify its potential efficacy.
Comparative Efficacy Data
As of the date of this publication, there is no publicly available experimental data directly comparing the efficacy of this compound and Hyoscyamine in any bioassay. The following table summarizes the known receptor binding affinities for Hyoscyamine. The corresponding data for this compound is not available and would need to be determined experimentally.
| Compound | Target Receptor | Bioassay Type | Affinity (Ki) / Potency (IC50/EC50) | Reference |
| Hyoscyamine | Muscarinic Acetylcholine Receptors (non-selective) | Competitive Radioligand Binding | Data varies by subtype and experimental conditions. Generally in the low nanomolar range. | |
| This compound | Muscarinic Acetylcholine Receptors | Not Available | Not Available | N/A |
Signaling Pathway of Muscarinic Acetylcholine Receptors
Hyoscyamine exerts its effects by blocking the signaling cascades initiated by the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream pathways depending on the receptor subtype. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine and compare the binding affinities of this compound and Hyoscyamine for muscarinic receptors, a competitive radioligand binding assay can be performed. This protocol provides a general framework for such an experiment.
Objective: To determine the inhibitory constant (Ki) of this compound and Hyoscyamine for a specific human muscarinic receptor subtype (e.g., M2) expressed in a stable cell line.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Competitors: this compound and Hyoscyamine.
-
Reference Antagonist: Atropine (for determination of non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and filter plates.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture the M2 receptor-expressing cells to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of [³H]-NMS (typically at or below its Kd value for the M2 receptor).
-
A range of concentrations of the competitor (this compound or Hyoscyamine), for example, from 10⁻¹¹ to 10⁻⁴ M.
-
Membrane preparation (e.g., 20-50 µg of protein).
-
-
Total Binding Wells: Omit the competitor.
-
Non-specific Binding Wells: Add a high concentration of atropine (e.g., 1 µM) instead of the competitor.
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for each competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the competitive radioligand binding assay described above.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Conclusion
While Hyoscyamine is a well-established and potent muscarinic receptor antagonist, the pharmacological activity of its biosynthetic precursor, this compound, remains largely unexplored. Based on the current lack of evidence, it is not possible to provide a direct comparison of their efficacies. Future research, employing standardized bioassays such as the competitive radioligand binding assay detailed herein, is required to elucidate the potential bioactivity of this compound and to accurately compare its efficacy with that of Hyoscyamine. Such studies would provide valuable insights into the structure-activity relationships of tropane alkaloids and could potentially uncover novel pharmacological properties of biosynthetic intermediates.
References
A Comparative Guide to the Cross-reactivity of Littorine in Scopolamine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of littorine (B1216117) in scopolamine (B1681570) immunoassays. Due to the structural similarity between this compound and scopolamine, two naturally occurring tropane (B1204802) alkaloids, the potential for cross-reactivity in immunoassays is a significant concern for researchers in pharmacology and drug development. Accurate quantification of scopolamine is crucial, and interference from structurally related compounds can lead to inaccurate results. This guide summarizes the available data, provides detailed experimental protocols for assessing cross-reactivity, and offers visual representations of the key concepts.
Understanding the Basis of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target antigen. In the case of scopolamine immunoassays, the antibody is designed to recognize scopolamine. However, due to the shared tropane backbone and similar functional groups, antibodies raised against scopolamine may also bind to other tropane alkaloids, such as this compound.
The degree of cross-reactivity is dependent on the specificity of the monoclonal or polyclonal antibodies used in the assay. Highly specific monoclonal antibodies can be developed to minimize cross-reactivity with other tropane alkaloids. For instance, a monoclonal antibody-based enzyme immunoassay for scopolamine has been developed with very low cross-reactivity for hyoscyamine (B1674123) (0.21%) and 6-hydroxy-hyoscyamine (0.17%)[1]. Conversely, broad-spectrum immunoassays have been developed to detect a range of tropane alkaloids simultaneously[2].
This compound and scopolamine share the same core tropane structure, with variations in the ester side chain. This structural similarity is the primary reason for potential cross-reactivity.
Data on Cross-Reactivity of Related Tropane Alkaloids
| Immunoassay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Monoclonal Antibody ELISA | Scopolamine | Hyoscyamine | 0.21 | [1] |
| Monoclonal Antibody ELISA | Scopolamine | 6-hydroxy-hyoscyamine | 0.17 | [1] |
| Broad-spectrum ic-ELISA | Atropine | Scopolamine | 20.8 (based on IC50 ratio) | [2] |
| Broad-spectrum ic-ELISA | Atropine | Homatropine | 71.4 (based on IC50 ratio) | |
| Broad-spectrum ic-ELISA | Atropine | L-hyoscyamine | 35.7 (based on IC50 ratio) | |
| Broad-spectrum ic-ELISA | Atropine | Anisodamine | 0.94 (based on IC50 ratio) |
Note: Cross-reactivity is often calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100. The data for the broad-spectrum ic-ELISA was calculated from the provided IC50 values where Atropine was the primary target for which the assay was optimized.
Experimental Protocols
For researchers needing to determine the cross-reactivity of this compound in their specific scopolamine immunoassay, the following experimental protocol for a competitive ELISA is provided.
Objective: To determine the percentage of cross-reactivity of this compound in a competitive scopolamine immunoassay.
Materials:
-
Scopolamine-specific antibody
-
Microtiter plates (96-well) coated with a scopolamine-protein conjugate
-
Scopolamine standard solutions of known concentrations
-
This compound standard solutions of known concentrations
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the scopolamine standard to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Prepare a serial dilution of the this compound standard over a similar concentration range.
-
-
Assay Protocol:
-
Add a fixed amount of the scopolamine-specific antibody to each well of the microtiter plate.
-
Add the scopolamine standards or the this compound standards to the respective wells.
-
Incubate the plate according to the assay manufacturer's instructions to allow for competitive binding between the free scopolamine/littorine and the coated scopolamine conjugate for the antibody binding sites.
-
Wash the plate with wash buffer to remove unbound antibodies and antigens.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate to remove any unbound secondary antibody.
-
Add the substrate solution and incubate for the color to develop.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the scopolamine and this compound standards to generate two separate dose-response curves.
-
Determine the concentration of scopolamine and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Scopolamine / IC50 of this compound) x 100
-
Conclusion and Recommendations
The potential for cross-reactivity of this compound in scopolamine immunoassays is a valid concern due to the structural similarities between these two tropane alkaloids. While specific quantitative data for this compound is scarce, the low cross-reactivity reported for other related alkaloids in highly specific monoclonal antibody-based assays suggests that immunoassays with minimal interference from this compound can be developed.
For researchers working with samples that may contain both scopolamine and this compound, it is highly recommended to:
-
Utilize a highly specific monoclonal antibody-based scopolamine immunoassay. When selecting a commercial kit, request cross-reactivity data from the manufacturer for a range of tropane alkaloids, including this compound if available.
-
Perform in-house validation. If cross-reactivity data for this compound is not available, it is crucial to perform a cross-reactivity assessment using the experimental protocol outlined in this guide.
-
Employ a confirmatory analytical method. For critical applications requiring absolute certainty in scopolamine quantification, it is advisable to confirm immunoassay results with a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
By carefully considering the potential for cross-reactivity and taking appropriate validation steps, researchers can ensure the accuracy and reliability of their scopolamine quantification.
References
- 1. Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the neuroprotective effects of Littorine and other tropane alkaloids
A Comparative Analysis of the Neuroprotective Effects of Tropane (B1204802) Alkaloids
Introduction: Tropane alkaloids are a class of bicyclic [3.2.1] organic compounds, naturally occurring in plants of the Solanaceae family. While some, like atropine (B194438) and scopolamine (B1681570), are well-known for their anticholinergic properties, and cocaine for its stimulant and neurotoxic effects, the neuroprotective potential of others, such as anisodamine (B1666042), is an area of growing research. This guide provides a comparative overview of the neuroprotective and neurotoxic effects of key tropane alkaloids, with a focus on anisodamine, scopolamine, and cocaine, based on available experimental data. It is important to note a significant gap in the scientific literature regarding the neuroprotective effects of the isolated tropane alkaloid, Littorine. Current research has focused on extracts of plants containing it, where neuroprotective action is attributed to other phenolic compounds[1].
Quantitative Data Comparison
The following table summarizes the neuroprotective and neurotoxic effects of selected tropane alkaloids from preclinical studies. Direct comparison is challenging due to variations in experimental models and methodologies.
| Alkaloid | Experimental Model | Key Findings & Quantitative Data | Effect Type | Reference |
| Anisodamine | Cerebral Ischemia-Reperfusion (Gerbils) | - Neuronal Viability: Increased viable CA1 neurons to 41-67% of sham levels vs. 3-7% in controls. - Oxidative Stress: Reduced hydroxyl radical (2,3-DHBA) output to 2.4-fold of sham vs. 5-fold in controls. | Neuroprotective | [2] |
| Anisodamine | Medial Frontal Cortex Lesion (Rats) | - Antioxidant Activity: Enhanced Superoxide Dismutase (SOD) activity and inhibited malondialdehyde (MDA) elevation. | Neuroprotective | [3] |
| Scopolamine | Glutamate-Induced Neurotoxicity (Cultured Hippocampal Neurons) | - Neuronal Viability: Demonstrated a beneficial effect on neuronal viability at concentrations from 1 nM to 1 mM. | Neuroprotective (in vitro) | [4][5] |
| Scopolamine | Scopolamine-Induced Neurotoxicity (Mice) | - Neuronal Loss: Reduced the total number of neurons in the CA1 region by 36% compared to the control group. | Neurotoxic (in vivo) | |
| Cocaine | Chronic Exposure (PC12 Cells & Animal Models) | - Neurotoxicity: Promotes α-synuclein overexpression, leads to brain atrophy, and reduces gray/white matter volumes. Mechanisms include oxidative stress, mitochondrial dysfunction, and neuroinflammation. | Neurotoxic |
Signaling Pathways and Mechanisms
The neuroprotective or neurotoxic effects of tropane alkaloids are mediated by distinct signaling pathways.
Neuroprotective Pathways of Anisodamine
Anisodamine confers neuroprotection through multiple mechanisms, primarily by reducing oxidative stress and inflammation. In cerebral ischemia models, it inhibits the production of hydroxyl radicals. It also functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and can modulate nicotinic acetylcholine receptors (nAChR), specifically the α7 subtype, which is linked to anti-inflammatory and anti-apoptotic pathways.
Neurotoxic Pathways of Cocaine
Cocaine's neurotoxicity is complex, stemming primarily from its ability to block monoamine transporters (dopamine, norepinephrine, and serotonin), leading to excess neurotransmitters in the synapse. This disruption causes significant oxidative stress, mitochondrial dysfunction, neuroinflammation, and excitotoxicity, ultimately contributing to neuronal damage and cell death.
Experimental Protocols
The methodologies below are representative of the research conducted on the neuroprotective effects of tropane alkaloids.
In Vivo Cerebral Ischemia Model (Anisodamine)
-
Objective: To assess the neuroprotective effect of anisodamine against ischemia-reperfusion injury.
-
Animal Model: Male gerbils.
-
Procedure:
-
Ischemia Induction: Forebrain ischemia is induced by the occlusion of the bilateral common carotid arteries for 10 minutes, followed by reperfusion.
-
Drug Administration: Animals in the treatment group receive anisodamine, while the control group receives a vehicle. A sham-operated group serves as a baseline.
-
Behavioral Assessment: Open-field tests are conducted to assess exploratory and locomotor activities post-injury.
-
Histological Analysis: After a set period, brains are harvested, sectioned, and stained (e.g., with Cresyl Violet) to assess neuronal death, particularly in the vulnerable CA1 region of the hippocampus. The number of viable-looking neurons is counted.
-
Biochemical Analysis: Brain tissue is analyzed using high-performance liquid chromatography (HPLC) to measure the output of 2,3-dihydroxybenzoic acid (2,3-DHBA), a marker for hydroxyl radical production.
-
In Vitro Glutamate (B1630785) Excitotoxicity Model (Scopolamine)
-
Objective: To determine if scopolamine can protect neurons from glutamate-induced cell death.
-
Cell Model: Primary cultured hippocampal neurons.
-
Procedure:
-
Cell Culture: Hippocampal neurons are isolated from embryonic rats and cultured for a specified period.
-
Treatment: Cultures are co-incubated with a neurotoxic concentration of glutamate and varying concentrations of scopolamine (e.g., 1 nM to 1 mM).
-
Viability Assay: Neuronal viability is assessed using methods such as the MTT assay or by morphological assessment (e.g., counting surviving neurons).
-
Data Analysis: The viability of scopolamine-treated neurons is compared to that of neurons treated with glutamate alone to determine if the alkaloid has a protective effect.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating a potential neuroprotective agent.
Conclusion
The available evidence indicates a sharp contrast in the neurological effects of different tropane alkaloids. Anisodamine demonstrates clear neuroprotective properties in preclinical models of cerebral ischemia, primarily through antioxidant and anti-inflammatory mechanisms. Conversely, cocaine is a potent neurotoxin, causing widespread neuronal damage through multiple pathways, including monoaminergic system disruption and oxidative stress. Scopolamine presents a more complex profile; while widely used to induce cognitive deficits and neuronal damage in vivo, it paradoxically shows protective effects against glutamate excitotoxicity in vitro. Further research is required to elucidate the specific neuroprotective potential of less-studied alkaloids like this compound and to translate the promising findings for compounds like anisodamine into therapeutic applications for neurodegenerative diseases and acute brain injury.
References
- 1. mdpi.com [mdpi.com]
- 2. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anisodamine (654-2) improves impaired cognitive function induced by experimental brain damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic-receptor antagonist scopolamine rescues hippocampal neurons from death induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of scopolamine on neuronal survival in ischemia and glutamate neurotoxicity: relationships to the excessive vulnerability of the dorsoseptal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Littorine Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of littorine (B1216117), a key tropane (B1204802) alkaloid and precursor to medicinally significant compounds like hyoscyamine (B1674123) and scopolamine (B1681570), is of paramount importance. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This document outlines the performance of four primary extraction methods: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). The comparison is based on critical parameters such as extraction yield, processing time, and solvent consumption. While direct comparative data for this compound is limited, this guide synthesizes findings from studies on closely related tropane alkaloids from plants of the Solanaceae family, such as Atropa belladonna and Datura species, to provide a comprehensive overview.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen methodology. Modern techniques like UAE and MAE offer significant advantages in terms of speed and reduced solvent usage over traditional solvent-based methods.[1] SFE, on the other hand, provides high selectivity.[2] The following table summarizes the key performance indicators for each technique based on available data for tropane alkaloids.
| Extraction Technique | Principle | Typical Solvents | Extraction Time | Yield of Tropane Alkaloids (Proxy for this compound) | Purity | Key Advantages | Key Disadvantages |
| Solvent Extraction | Leaching of the target compound from the plant matrix using an appropriate solvent.[3] | Methanol (B129727), Ethanol, Chloroform (B151607), Dichloromethane (B109758), Acidified Water.[4][5] | Hours to days.[6] | Variable, generally lower than modern techniques. | Lower, co-extraction of impurities is common.[7] | Simple, low initial equipment cost.[1] | Time-consuming, high solvent consumption, potential for thermal degradation of compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing mass transfer.[8] | Methanol, Ethanol, Acidified Water.[9][10] | 10 - 60 minutes.[9][11] | High, often superior to conventional methods.[11] | Generally higher than solvent extraction. | Fast, efficient, reduced solvent and energy consumption.[8] | Potential for degradation of some compounds with high intensity ultrasound. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample matrix, accelerating the extraction process.[12] | Ethanol, Methanol.[12] | 3 - 15 minutes.[12] | High, comparable or superior to UAE and conventional methods.[12] | Good, can be improved with subsequent cleanup steps. | Very fast, highly efficient, reduced solvent usage.[1][12] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent, offering tunable solvating properties.[2] | Supercritical CO2, often with a polar co-solvent like methanol or ethanol.[2][13] | 30 - 120 minutes.[13] | Highly variable and selective, can be optimized for specific compounds.[2] | High, due to the selective nature of the process. | Highly selective, environmentally friendly (green solvent), solvent-free final product.[2] | High initial equipment cost, may not be efficient for highly polar compounds without co-solvents.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are generalized protocols for each of the discussed extraction techniques, based on procedures reported for tropane alkaloids.
Conventional Solvent Extraction (Maceration)
This protocol is a general procedure for the extraction of tropane alkaloids from plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots of Atropa belladonna)
-
Extraction solvent (e.g., Methanol, or a mixture of Chloroform:Methanol:Ammonia (15:15:1 v/v/v))[14]
-
Glass container with a lid
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in the glass container.
-
Add the extraction solvent to the container, ensuring the plant material is fully submerged. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture.
-
Macerate for a period of 24 to 72 hours at room temperature.
-
After maceration, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the alkaloids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.[3]
Ultrasound-Assisted Extraction (UAE)
This protocol describes a typical UAE procedure for the extraction of tropane alkaloids.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 98.5% Methanol for scopolamine, 100% Methanol for hyoscyamine)[9]
-
Extraction vessel (e.g., glass flask)
-
Ultrasonic bath or probe sonicator
-
Temperature control system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into the extraction vessel.
-
Add the specified volume of the extraction solvent.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction temperature (e.g., 25°C for scopolamine, 45°C for hyoscyamine) and sonication time (e.g., 10 minutes).[9]
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz).
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
The following is a general protocol for MAE of tropane alkaloids.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., Methanol)[12]
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into the microwave extraction vessel.
-
Add the extraction solvent to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 50-60°C) and time (e.g., 3-12 minutes).[12]
-
Start the microwave irradiation program.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
This protocol outlines the general steps for SFE of tropane alkaloids.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid (SFE) grade CO2
-
Co-solvent (e.g., Methanol)[13]
-
SFE system (including pump, extraction vessel, and collection vessel)
Procedure:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired pressure (e.g., 20 MPa) and heat the vessel to the set temperature (e.g., 70°C).[13]
-
Introduce the co-solvent (e.g., 20% methanol) into the system if required.[13]
-
Perform the extraction for a specified duration (e.g., 60 minutes) by continuously flowing the supercritical fluid through the extraction vessel.[13]
-
The extracted compounds are precipitated in the collection vessel by reducing the pressure.
-
Collect the precipitated extract from the collection vessel.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's context and the processes involved in its extraction, the following diagrams have been generated using Graphviz.
Tropane Alkaloid Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of tropane alkaloids, highlighting the position of this compound as a key intermediate.
General Experimental Workflow for this compound Extraction and Analysis
This diagram outlines a typical workflow from plant material to the analysis of the extracted this compound.
Postulated Signaling Pathway Interference by Tropane Alkaloids
Tropane alkaloids, including this compound, are known to interact with cholinergic pathways.[15] They typically act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors.[16] The following diagram illustrates a simplified cholinergic synapse and the potential point of interference by a tropane alkaloid.
Conclusion
The selection of an appropriate extraction technique for this compound is a critical step that can significantly impact the yield, purity, and overall efficiency of the research process. While conventional solvent extraction is a simple and accessible method, modern techniques such as UAE and MAE offer substantial improvements in terms of speed and reduced environmental impact. SFE stands out for its high selectivity, which can be particularly advantageous for obtaining high-purity extracts.
Researchers should carefully consider the specific goals of their study, available resources, and the desired scale of extraction when choosing a method. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful extraction and analysis of this compound and other valuable tropane alkaloids.
References
- 1. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Litorine: a new macrolide antimicrobial isolated from Littorina aspera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. This compound | 21956-47-8 | FL170473 | Biosynth [biosynth.com]
- 16. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Littorine as a Biomarker for Datura Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Datura, a genus of plants in the nightshade family Solanaceae, is known for its toxic and hallucinogenic properties due to the presence of high concentrations of tropane (B1204802) alkaloids, primarily atropine (B194438) and scopolamine (B1681570). Exposure to Datura, whether accidental or intentional, can lead to severe anticholinergic toxicity, making the rapid and accurate identification of biomarkers crucial for clinical diagnosis and forensic investigation. While atropine and scopolamine are the established biomarkers for Datura exposure, this guide explores the potential validation of littorine (B1216117), a key biosynthetic precursor to these alkaloids, as a novel biomarker. This comparison will evaluate the performance of this compound against the current standards, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biomarkers
The following tables summarize the quantitative data for this compound, atropine, and scopolamine as biomarkers for Datura exposure. It is critical to note that while extensive data exists for atropine and scopolamine, the validation of this compound as a human biomarker for Datura exposure is not yet established in the scientific literature. The data presented for this compound is currently hypothetical and serves as a baseline for potential future validation studies.
Table 1: Performance Characteristics of Potential Datura Exposure Biomarkers
| Biomarker | Status | Matrix | Method of Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Hypothetical | Blood, Urine | LC-MS/MS | Not Established | Not Established |
| Atropine | Established | Blood | LC-MS/MS | 0.19 ng/mL[1] | 0.63 ng/mL[1] |
| Urine | LC-MS/MS | 0.16 ng/mL[1] | 0.38 ng/mL[1] | ||
| Hair | LC-MS/MS | 2 pg/mg | Not Specified | ||
| Scopolamine | Established | Blood | LC-MS/MS | 0.45 ng/mL[1] | 1.01 ng/mL[1] |
| Urine | LC-MS/MS | 0.38 ng/mL[1] | 1.07 ng/mL[1] | ||
| Hair | LC-MS/MS | Not Specified | 14-48 pg/mg |
Table 2: Analytical Methodologies for Tropane Alkaloid Detection
| Parameter | Atropine & Scopolamine | This compound (Proposed) |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Types | Blood (Plasma, Serum), Urine, Hair[1] | Blood (Plasma, Serum), Urine |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction, Solid-phase extraction[2] | Similar extraction methods would likely be applicable. |
| Chromatography | Reversed-phase C18 or C8 columns[3] | Reversed-phase C18 or similar column. |
| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water with formic acid or ammonium (B1175870) acetate[4] | A gradient of acetonitrile and water with a formic acid modifier would be a logical starting point. |
| Detection Mode | Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)[2] | Positive ion electrospray ionization (ESI+) with MRM. |
Experimental Protocols
Protocol 1: Detection of Atropine and Scopolamine in Human Urine by LC-MS/MS
This protocol is a generalized representation based on established methods for the analysis of atropine and scopolamine in urine.[1][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard solution (e.g., atropine-d3).
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.4).
-
Add 5 mL of an organic extraction solvent (e.g., dichloromethane/isopropanol/n-heptane, 50:17:33 v/v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Atropine: e.g., m/z 290.2 -> 124.1
-
Scopolamine: e.g., m/z 304.2 -> 138.0
-
Internal Standard (Atropine-d3): e.g., m/z 293.2 -> 127.1
-
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
Biosynthesis of Tropane Alkaloids in Datura
The following diagram illustrates the biosynthetic pathway of tropane alkaloids in Datura species, highlighting the position of this compound as a key intermediate.
Caption: Biosynthetic pathway of major tropane alkaloids in Datura.
Proposed Workflow for this compound Biomarker Validation
The following diagram outlines a logical workflow for the validation of this compound as a biomarker for Datura exposure.
Caption: Proposed workflow for validating this compound as a biomarker.
Discussion
The established biomarkers for Datura exposure, atropine and scopolamine, are well-characterized, with validated and sensitive analytical methods available for their detection in various biological matrices.[1][5] These methods, primarily LC-MS/MS, offer low limits of detection, making them suitable for clinical and forensic applications.
The potential of this compound as a biomarker is intriguing due to its central role as a precursor in the biosynthesis of atropine and scopolamine. Its detection could theoretically provide an earlier or more specific indication of exposure to certain tropane alkaloid-containing plants. However, a significant knowledge gap exists regarding the fate of this compound in the human body. There is currently no published evidence to confirm its presence, stability, or metabolic profile in human biological fluids following Datura ingestion.
Future Directions:
To validate this compound as a biomarker, a systematic investigation is required. This would involve:
-
Developing and validating a highly sensitive LC-MS/MS method for the detection of this compound in human blood and urine.
-
Conducting pharmacokinetic studies in animal models to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Analyzing clinical samples from confirmed Datura exposure cases to determine if this compound is present and at what concentrations.
-
Comparing the detection window and clinical utility of this compound with that of atropine and scopolamine.
Until such studies are conducted, atropine and scopolamine remain the gold standard biomarkers for assessing Datura exposure. The exploration of this compound, however, represents a promising avenue for research that could lead to improved diagnostic tools in the future.
References
- 1. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous detection of 22 toxic plant alkaloids (aconitum alkaloids, solanaceous tropane alkaloids, sophora alkaloids, strychnos alkaloids and colchicine) in human urine and herbal samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Isomeric Differentiation of Littorine and Hyoscyamine by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of isomeric tropane (B1204802) alkaloids, such as littorine (B1216117) and hyoscyamine (B1674123), are critical in drug development and botanical research. As a key precursor in the biosynthesis of hyoscyamine, the presence and concentration of this compound can significantly impact the purity and efficacy of hyoscyamine-based active pharmaceutical ingredients (APIs). This guide provides a comparative overview of chiral chromatographic methods for the effective separation of these isomers, supported by experimental data and detailed protocols.
Performance Comparison of Chromatographic Methods
While a single chiral High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation of this compound and both enantiomers of hyoscyamine is not extensively documented in publicly available literature, existing methods for related tropane alkaloids provide a strong basis for method development. The following tables summarize relevant separation techniques and their performance metrics.
Table 1: Chiral HPLC Methods for Hyoscyamine Enantiomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | α1-acid glycoprotein (B1211001) (AGP) | Vancomycin-based (Chirobiotic V) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Isopropanol in 10 mM phosphate (B84403) buffer (pH 7.0) | Methanol:Acetic Acid:Triethylamine (100:0.05:0.1 v/v/v) | n-Hexane:Isopropanol (80:20 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | Not Specified | 25°C |
| Detection | UV at 220 nm | Not Specified | UV at 218 nm |
| Resolution (Rs) | 1.60 | Not Specified | 1.65 (for atropine (B194438) enantiomers)[1] |
| Separation Factor (α) | 1.29 | 1.07 | Not Specified |
| Analysis Time | < 10 min | < 30 min | < 15 min |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) for this compound and Hyoscyamine
| Parameter | HPTLC Method |
| Stationary Phase | HPTLC Si60 F254 plates |
| Mobile Phase | Chloroform:Methanol:Acetone:25% Ammonia (75:15:10:1.8 v/v/v/v) |
| Detection | Dragendorff's reagent, Densitometric detection at 190 and 520 nm |
| Separated Analytes | Hyoscyamine, Scopolamine (B1681570), Anisodamine, This compound , Cuscohygrine |
| Reference | Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors[2] |
Experimental Protocols
The following are detailed experimental protocols derived from the literature for the separation of hyoscyamine enantiomers and a proposed approach for the inclusion of this compound.
Chiral HPLC Separation of Hyoscyamine Enantiomers (Adapted from Method 1)
This method is suitable for the baseline separation of (S)-hyoscyamine and (R)-hyoscyamine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiral AGP column (100 mm x 4.0 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. The mobile phase consists of a mixture of this buffer and isopropanol. The exact ratio should be optimized to achieve the desired resolution, starting with a ratio of 90:10 (buffer:isopropanol).
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample containing hyoscyamine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Proposed Chiral HPLC Method for the Simultaneous Separation of this compound and Hyoscyamine
This proposed method adapts a known chiral stationary phase for hyoscyamine with a mobile phase system shown to separate this compound from other tropane alkaloids in HPTLC. Optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) or a similar polysaccharide-based chiral column.
-
Mobile Phase Preparation: A normal-phase mobile phase adapted from the HPTLC method. A starting composition could be n-Hexane:Ethanol:Methanol with a small amount of a basic modifier like diethylamine (B46881) (e.g., 80:15:5:0.1 v/v/v/v). The ratio of the alcohols and the concentration of the modifier should be systematically varied to optimize the separation of this compound and the enantiomers of hyoscyamine.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample mixture of this compound and hyoscyamine in the mobile phase or a compatible solvent like ethanol. Ensure complete dissolution and filter through a 0.45 µm syringe filter.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the chiral HPLC analysis of this compound and hyoscyamine.
Caption: Workflow for Chiral HPLC Analysis of Isomeric Tropane Alkaloids.
Signaling Pathways and Logical Relationships
The differentiation of this compound and hyoscyamine is crucial due to their biosynthetic relationship. The following diagram illustrates this pathway, where this compound is a direct precursor to hyoscyamine.
Caption: Biosynthetic Relationship and Analytical Challenge of this compound and Hyoscyamine.
References
Comparative Transcriptomic Analysis of Plant Cells in Response to Littorine Treatment: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic changes in plant cells following treatment with Littorine, a key tropane (B1204802) alkaloid intermediate. As direct experimental data on the transcriptomic effects of exogenous this compound application is not publicly available, this document presents a hypothetical study to illustrate the experimental approach, potential results, and data presentation for such an investigation. The data and pathways described herein are based on the known roles of alkaloids in plant defense and secondary metabolism.
Data Presentation: Summary of Hypothetical Transcriptomic Data
In our hypothetical experiment, a suspension culture of Atropa belladonna cells was treated with 100 µM this compound for 24 hours. The following tables summarize the quantitative RNA-sequencing data, comparing the this compound-treated cells to untreated control cells.
Table 1: Summary of Differentially Expressed Genes (DEGs) in A. belladonna Cells Treated with this compound
| Category | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| This compound vs. Control | 1,258 | 782 | 476 |
Table 2: Top 10 Differentially Expressed Genes (DEGs) Implicated in Stress Response and Secondary Metabolism
| Gene ID | Gene Name/Description | Log2 Fold Change | p-value | Regulation |
| Ab021456 | Putrescine N-methyltransferase (PMT) | 3.45 | 1.2e-25 | Upregulated |
| Ab018872 | Hyoscyamine 6-beta-hydroxylase (H6H) | 2.98 | 4.5e-21 | Upregulated |
| Ab033109 | Pathogenesis-related protein 1 (PR1) | 4.12 | 8.9e-30 | Upregulated |
| Ab009543 | Phenylalanine ammonia-lyase (PAL) | 2.55 | 3.1e-18 | Upregulated |
| Ab012345 | WRKY transcription factor 33 | 3.87 | 2.2e-28 | Upregulated |
| Ab045678 | Glutathione S-transferase (GST) | 3.15 | 7.4e-23 | Upregulated |
| Ab050112 | Ribulose-1,5-bisphosphate carboxylase | -2.89 | 1.5e-19 | Downregulated |
| Ab061234 | Cellulose synthase | -2.43 | 6.8e-17 | Downregulated |
| Ab007890 | Auxin-responsive protein IAA1 | -2.11 | 9.2e-15 | Downregulated |
| Ab029876 | Cyclin-dependent kinase | -2.76 | 5.3e-19 | Downregulated |
Table 3: KEGG Pathway Enrichment Analysis of Upregulated DEGs
| KEGG Pathway ID | Pathway Description | Gene Count | p-value |
| ko00960 | Tropane, piperidine (B6355638) and pyridine (B92270) alkaloid biosynthesis | 15 | 1.3e-12 |
| ko04075 | Plant-pathogen interaction | 28 | 4.5e-10 |
| ko04626 | Plant hormone signal transduction | 35 | 2.1e-9 |
| ko00940 | Phenylpropanoid biosynthesis | 22 | 7.8e-8 |
| ko04016 | MAPK signaling pathway - plant | 18 | 1.2e-6 |
Experimental Protocols
The following protocols describe a standard methodology for a comparative transcriptomics study of plant cells treated with an alkaloid.
1. Plant Cell Culture and Treatment
-
Cell Line: Atropa belladonna suspension cells were maintained in Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin.
-
Growth Conditions: Cultures were incubated at 25°C with continuous shaking at 120 rpm under a 16/8-hour light/dark cycle.
-
This compound Treatment: Exponentially growing cells were treated with 100 µM this compound dissolved in sterile water. Control cultures received an equal volume of sterile water.
-
Sampling: Cells were harvested by filtration 24 hours post-treatment. Three biological replicates were collected for both the control and treated groups.
2. RNA Extraction and Quality Control
-
Total RNA was extracted from harvested cells using a TRIzol-based method, followed by a DNase I treatment to remove any contaminating genomic DNA.
-
RNA integrity and quantity were assessed using an Agilent Bioanalyzer and a Qubit fluorometer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.
3. Library Preparation and Sequencing
-
mRNA was enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries were prepared using the Illumina TruSeq RNA Library Preparation Kit according to the manufacturer's instructions.
-
The libraries were sequenced on an Illumina HiSeq platform to generate 150 bp paired-end reads.
4. Bioinformatics Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Trimmomatic was used to remove adapter sequences and low-quality reads.
-
Alignment: The cleaned reads were aligned to the Atropa belladonna reference genome using the HISAT2 aligner.[1][2]
-
Quantification: Gene expression levels were quantified as read counts using featureCounts.[3][4][5]
-
Differential Expression Analysis: Differential expression analysis was performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.
-
Functional Annotation and Enrichment: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the list of DEGs to identify over-represented biological functions and pathways.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway activated by this compound treatment.
References
- 1. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Replicating Published Findings on Cognitive Enhancement: A Comparative Guide to Cholinergic, NMDA, and AMPA Receptor Modulation
A thorough review of published scientific literature reveals no evidence of a compound named "Littorine" with studied cognitive effects. Therefore, this guide provides a comparative analysis of three well-established pharmacological pathways known to influence cognitive function: the cholinergic system, the N-methyl-D-aspartate (NMDA) receptor system, and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor system. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of cognitive enhancement.
Overview of Key Cognitive Enhancement Strategies
Cognitive function, encompassing processes like memory, learning, and attention, is modulated by complex neurochemical pathways.[1][2] Pharmacological interventions aiming to enhance cognition often target key neurotransmitter systems. This guide focuses on three prominent strategies: augmenting cholinergic signaling, modulating NMDA receptor activity, and potentiating AMPA receptor function.
-
Cholinergic System Modulation: The cholinergic system is crucial for various cognitive functions, including memory and attention.[1][2][3] Enhancing cholinergic activity is a primary strategy for treating cognitive decline, particularly in conditions like Alzheimer's disease.
-
NMDA Receptor Antagonism: NMDA receptors are critical for synaptic plasticity, a fundamental mechanism for learning and memory. However, their overactivation can be excitotoxic. Consequently, NMDA receptor antagonists are explored for their potential neuroprotective and cognition-modulating effects in specific pathological contexts.
-
AMPA Receptor Positive Allosteric Modulation: AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain and are also involved in synaptic plasticity. Positive allosteric modulators (PAMs) of AMPA receptors enhance their function without directly activating them, offering a potential avenue for cognitive enhancement with a potentially favorable side-effect profile.
Comparative Data on Cognitive Effects
The following tables summarize quantitative data from representative studies on the cognitive effects of compounds targeting these three systems. It is important to note that direct comparison across different studies, compounds, and models can be challenging due to methodological variations.
Table 1: Effects of Cholinergic Agents on Cognitive Performance
| Compound | Model | Cognitive Task | Key Finding | Citation |
| Donepezil, Rivastigmine, Galantamine | Human (Alzheimer's Disease) | Various cognitive assessments | Modest and temporary relief from cognitive and behavioral symptoms. | |
| Citicoline (B1669096) | Human (Healthy older adults with AAMI) | Cambridge Brain Sciences memory tests | Improved overall memory performance, especially episodic memory, after 12 weeks. | |
| Citicoline | Human (Mild vascular cognitive impairment) | Mini-Mental State Examination (MMSE) | Significant improvement in MMDA scores compared to control after 3 and 9 months. |
AAMI: Age-Associated Memory Impairment
Table 2: Effects of NMDA Receptor Antagonists on Cognitive Performance
| Compound | Model | Cognitive Task | Key Finding | Citation |
| Memantine | Human (Moderate to severe Alzheimer's Disease) | Cognitive and global outcome assessments | Modest benefits, particularly in combination with cholinesterase inhibitors. | |
| Amantadine, Memantine, etc. | Human (Traumatic Brain Injury) | Various cognitive domains | Some benefits observed, but concerns about efficacy and safety remain. | |
| PCP, Ketamine | Human | Memory, psychomotor speed, selective attention | Transient reductions in cognitive performance. |
Table 3: Effects of AMPA Receptor Positive Allosteric Modulators on Cognitive Performance
| Compound | Model | Cognitive Task | Key Finding | Citation |
| CX516 | Rat | Delayed non-matching to sample (DNMS) | Improved performance, even on non-administration days. | |
| Aniracetam, CX614 | Human | Short-term memory tasks | Improved short-term memory. | |
| Various AMPA PAMs | Animal models | Learning and memory paradigms | General improvement in learning and memory. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative experimental protocols for assessing cognitive effects in the context of these pharmacological interventions.
Cholinergic System: Clinical Trial with Citicoline
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial was conducted with 100 healthy men and women aged 50-85 with age-associated memory impairment.
-
Intervention: Participants received either 500 mg/day of citicoline or a placebo for 12 weeks.
-
Cognitive Assessment: Memory function was assessed at baseline and at the end of the 12-week intervention using a battery of computerized tests from Cambridge Brain Sciences. Key outcomes included episodic memory (Paired Associate test) and composite memory scores.
-
Statistical Analysis: The primary outcome was the change in memory scores from baseline to 12 weeks, compared between the citicoline and placebo groups.
NMDA Receptor System: Preclinical Evaluation in a Model of Alzheimer's Disease
-
Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice, a model for late-onset Alzheimer's disease, were used.
-
Intervention: A novel NMDA receptor blocker, RL-208, was evaluated.
-
Cognitive Assessment: Cognitive performance was likely assessed using behavioral tasks relevant to learning and memory in rodents, such as the Morris water maze or novel object recognition test (specific tasks not detailed in the abstract).
-
Molecular Analysis: Changes in NMDA receptor (specifically the NMDAR2A subunit) and apoptotic pathway markers were studied to understand the underlying mechanisms.
AMPA Receptor System: Preclinical Behavioral Study
-
Animal Model: Sprague-Dawley rats were utilized.
-
Intervention: The AMPA receptor PAM, CX516, was administered.
-
Behavioral Assessment: The study assessed the effect of CX516 on submissive behavior.
-
Neurochemical Analysis: In a separate experiment with Sprague-Dawley rats, CX516 administration was followed by the measurement of BDNF and NGF mRNA expression in brain regions like the dentate gyrus, amygdala, and piriform cortex to explore the molecular underpinnings of its effects.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental designs can aid in understanding the complex mechanisms and methodologies.
Cholinergic Signaling Pathway in Cognition
The cholinergic system, originating from the basal forebrain, projects throughout the cortex and hippocampus, areas critical for memory and learning. Acetylcholine (ACh) release modulates neuronal activity, influencing synaptic plasticity and information processing.
Caption: Cholinergic pathway in cognitive function.
Glutamatergic Signaling via NMDA and AMPA Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system. It acts on both AMPA and NMDA receptors, which are often co-localized at the postsynaptic density. Their interplay is fundamental to long-term potentiation (LTP), a cellular correlate of learning and memory.
Caption: Glutamatergic signaling in synaptic plasticity.
Experimental Workflow for a Preclinical Cognitive Study
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a novel compound on cognition in an animal model.
Caption: Workflow for a preclinical cognitive study.
References
- 1. The prominent role of stimulus processing: cholinergic function and dysfunction in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Frontiers | The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells [frontiersin.org]
Benchmarking Littorine's activity against known cognitive enhancers
An Objective Comparison of Littorine's Potential Cognitive Activity Against Established Cognitive Enhancers
Introduction: Evaluating this compound in the Context of Nootropics
The quest for substances that can enhance cognitive function, often referred to as nootropics or "smart drugs," is a rapidly growing area of scientific and public interest. This guide provides a comparative analysis of the plant-derived alkaloid this compound against a selection of well-established cognitive enhancers. Crucially, a thorough review of the scientific literature reveals no direct evidence to support the classification of this compound as a cognitive enhancer. In fact, its structural relationship to known cognitive impairers, such as scopolamine (B1681570) and atropine (B194438), suggests that this compound is more likely to disrupt cognitive processes than to improve them.
This compound is a tropane (B1204802) alkaloid, a class of compounds known for their effects on the cholinergic system. Its close chemical relatives, scopolamine and atropine, are antagonists of muscarinic acetylcholine (B1216132) receptors. Blockade of these receptors is a well-established method for inducing temporary cognitive deficits, particularly in memory and attention, in both human and animal models. Therefore, the primary hypothesis for this compound's activity would be one of cognitive impairment rather than enhancement.
This guide will first explore the probable mechanism of action of this compound based on its chemical family. It will then benchmark this potential activity against the known mechanisms and performance of recognized cognitive enhancers, including Piracetam, Modafinil, L-theanine, and Huperzine A. By presenting the available data and outlining the experimental protocols used to assess cognitive function, this document aims to provide a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
Putative Mechanism of Action: this compound
Due to the absence of direct studies on this compound's cognitive effects, its mechanism of action must be inferred from its structural analogues, atropine and scopolamine. These compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). Acetylcholine (ACh) is a critical neurotransmitter for learning and memory. By blocking mAChRs, these drugs inhibit the normal signaling of acetylcholine, leading to cognitive disruption. It is therefore highly probable that this compound also acts as a muscarinic antagonist, and would thus be expected to impair, rather than enhance, cognitive function.
Benchmarking Against Known Cognitive Enhancers
To provide a clear contrast, this section details the mechanisms of action and available performance data for four recognized cognitive enhancers.
Piracetam
Piracetam is one of the first and most studied nootropics. Its precise mechanism is not fully elucidated, but it is thought to modulate the cholinergic and glutamatergic systems.[1][2] It may enhance membrane fluidity and increase the density of postsynaptic receptors, potentially improving neurotransmission.[3] However, evidence for its cognitive-enhancing effects in healthy individuals is mixed and largely inconclusive.[[“]][[“]]
Modafinil
Modafinil is a wakefulness-promoting agent approved for the treatment of narcolepsy. Its primary mechanism of action is thought to involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, leading to increased levels of these catecholamines in the brain. It also influences serotonin, glutamate, and GABA levels. While effective in sleep-deprived individuals, its cognitive-enhancing effects in healthy, non-sleep-deprived adults are debated, with some studies showing modest improvements in attention and executive function, while others find limited or no benefit.
L-theanine
L-theanine is an amino acid found in green tea. It is known to promote a state of relaxed alertness, partly by increasing alpha brain wave activity. Clinical trials have shown that L-theanine can reduce stress and anxiety, and improve sleep quality. Some studies also report improvements in cognitive functions such as verbal fluency and executive function.
Huperzine A
Huperzine A is a naturally occurring alkaloid that acts as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. By inhibiting AChE, Huperzine A increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. It has been studied primarily in the context of Alzheimer's disease and has shown some potential for improving cognitive function in affected individuals. Its effects on healthy individuals are less well-documented.
Quantitative Data Summary
The following tables summarize the available quantitative data for the benchmark cognitive enhancers. It is important to note that direct comparative data for this compound is unavailable due to a lack of studies.
Table 1: Effects of L-theanine on Cognitive Function in Healthy Adults
| Cognitive Domain | Dosage | Duration | Outcome | Reference |
| Stress & Anxiety | 200mg/day | 12 weeks | 22% average reduction | |
| Sleep Quality | 200mg/day | 12 weeks | Sustained improvements | |
| Attention & Working Memory | 200mg/day | 12 weeks | Continued improvements | |
| Verbal Fluency & Executive Function | 200mg/day | 4 weeks | Improved scores |
Table 2: Effects of Modafinil on Cognitive Function in Healthy, Non-Sleep-Deprived Adults
| Cognitive Domain | Dosage | Outcome | Reference |
| Attention (5C-CPT) | 200mg & 400mg | Significant enhancement | |
| Executive Function (WCST) | 200mg & 400mg | No significant effect | |
| Overall Cognition | 100mg & 200mg | Small but significant positive effect (g=0.10) | |
| Constructional Ability (Clock Drawing) | 200mg | Significantly better than placebo | |
| Set-Shifting (ID/ED Task) | 200mg | Significantly more errors than placebo |
Table 3: Effects of Piracetam and Huperzine A on Cognitive Function
| Compound | Population | Cognitive Domain | Outcome | Reference |
| Piracetam | Adults with memory impairment | Memory Enhancement | No significant difference from placebo | |
| Piracetam | Patients undergoing coronary bypass | Short-term Cognitive Performance | Significant improvement in several subtests | |
| Huperzine A | Patients with Alzheimer's Disease | Cognitive Function (MMSE) | Significant beneficial effect | |
| Huperzine A | Healthy Adults (during exercise) | Cognitive Function | No enhancement observed |
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from various starting positions and must learn to find the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time. The amount of time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Key Metrics: Escape latency, path length, time spent in the target quadrant.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The rodent is allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the rodent spends exploring each object is recorded.
-
-
Key Metric: Discrimination Index (DI), which is the proportion of time spent exploring the novel object compared to the total exploration time of both objects. A higher DI indicates better recognition memory.
Signaling Pathway Diagrams
Acetylcholine Synthesis and Release Pathway
This pathway is central to the proposed mechanism of action for this compound (as an antagonist), as well as the enhancing effects of Huperzine A and potentially Piracetam.
Caption: Cholinergic signaling pathway and points of intervention.
Modafinil's Putative Mechanism of Action
Modafinil's primary effects are on the dopaminergic and noradrenergic systems.
Caption: Modafinil's effects on dopamine and norepinephrine pathways.
Conclusion
The available evidence strongly suggests that this compound, due to its structural similarity to muscarinic antagonists like scopolamine and atropine, is unlikely to be a cognitive enhancer. It is more probable that it would impair cognitive functions, particularly memory and learning, by disrupting the cholinergic system. In stark contrast, established cognitive enhancers such as Piracetam, Modafinil, L-theanine, and Huperzine A act through various mechanisms to modulate neurotransmitter systems in ways that can, under certain conditions, lead to improvements in cognitive performance.
This comparative guide highlights the importance of a rigorous, evidence-based approach to evaluating potential nootropics. While the allure of cognitive enhancement is strong, it is crucial for the scientific community to rely on robust preclinical and clinical data to substantiate any claims of efficacy and to ensure safety. Future research on this compound should focus on characterizing its activity at muscarinic acetylcholine receptors to confirm its antagonist properties and to definitively assess its impact on cognitive function.
References
- 1. Glutamatergic regulation of cognition and functional brain connectivity: insights from pharmacological, genetic and translational schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modafinil improves attentional performance in healthy, non-sleep deprived humans at doses not inducing hyperarousal across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Littorine
For researchers and scientists engaged in drug development and other laboratory research, ensuring the safe handling and disposal of chemical compounds is paramount. Littorine, a tropane (B1204802) alkaloid, requires careful management throughout its lifecycle, including its final disposal. This document provides essential safety and logistical information to guide laboratory personnel in the proper disposal of this compound, minimizing risks and ensuring environmental protection.
I. Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. It is classified as acutely toxic if swallowed or inhaled.[1] Adherence to strict safety protocols is mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[2]
-
Eye/Face Protection: Use safety goggles or a face shield.[2]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a full-face respirator.[2]
Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
II. Step-by-Step Disposal Protocol for this compound
While specific governmental regulations for the disposal of every chemical are not always available, the following protocol is based on general best practices for hazardous waste disposal and information from safety data sheets.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: This is the primary chemical waste.
-
Contaminated Materials: This includes items such as personal protective equipment (gloves, lab coats), absorbent materials used for spills, and any labware (e.g., beakers, vials, pipette tips) that has come into direct contact with this compound.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled hazardous waste container. The container should be kept closed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., GHS pictogram for acute toxicity).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
Step 3: Accidental Release and Spill Cleanup In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, collect the spilled material. Avoid dust formation.
-
Place the collected material into a suitable, closed container for disposal.
-
Prevent the chemical from entering drains, as discharge into the environment must be avoided.
Step 4: Final Disposal
-
Engage a Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed and qualified hazardous waste management company. These companies are equipped to handle and dispose of toxic chemical waste in compliance with environmental regulations.
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.
III. Quantitative Data Summary
The following table summarizes key identification and hazard information for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₃NO₃ | |
| Molar Mass | 289.37 g/mol | |
| CAS Number | 21956-47-8 | |
| Hazard Class | Acute Toxicity 2 (Oral, Inhalation) | |
| Hazard Statements | H300 + H330 (Fatal if swallowed or if inhaled) | |
| Storage Temperature | <-15°C |
IV. Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The recommended procedure is to follow the general guidelines for hazardous chemical waste disposal as outlined in this document and to consult with a licensed environmental services provider.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Littorine
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Littorine, a tropane (B1204802) alkaloid, is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. Adherence to these protocols is critical to mitigate the risks associated with this class of compounds.
Hazard Identification and Personal Protective Equipment
This compound and its salts are classified as acutely toxic if swallowed or inhaled.[1][2] It can also cause skin and eye irritation.[3] Therefore, a multi-layered approach to PPE is essential to minimize exposure. The required PPE varies based on the specific laboratory task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Quantitative Hazard and Physical Data
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₃NO₃ | [5] |
| Molar Mass | 289.37 g/mol | [5] |
| CAS Number | 21956-47-8 | [6] |
| Hazard Classifications | Acute Toxicity 2 (Oral, Inhalation) | [1][2] |
| Hazard Statements | H300 + H330 (Fatal if swallowed or if inhaled) | [1][2] |
| Storage Temperature | < -15°C | [7] |
Experimental Protocols: Safe Handling and Emergency Procedures
A clear and concise plan for handling and disposing of potent compounds like this compound is crucial to prevent contamination and ensure environmental and personal safety.
Standard Operating Procedure
-
Preparation :
-
Designate a specific handling area, preferably within a certified chemical fume hood.
-
Ensure proper ventilation and have all necessary equipment and PPE readily available.
-
Minimize the quantity of this compound handled in any single operation.
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
-
Handling :
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid all direct skin and eye contact.
-
Implement measures to prevent the generation of aerosols.
-
Utilize wet-wiping techniques for cleaning surfaces to avoid the dispersal of powders.
-
Decontaminate all equipment immediately after use.
-
Emergency First Aid Procedures
-
Inhalation : Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact : Immediately flush the contaminated skin with copious amounts of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact : Immediately flush the eyes with running water for at least 15 to 20 minutes. Seek immediate medical attention.[7]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal and Decontamination Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection :
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Spilled materials and the supplies used for cleanup must also be treated as hazardous waste.
-
-
Decontamination :
-
Work surfaces and non-disposable equipment should be decontaminated using a suitable method. While specific chemical inactivation data for this compound is limited, decontamination procedures for potent compounds often involve washing with a soap solution followed by a solvent rinse (e.g., ethanol (B145695) or methanol).
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent before disposal. The rinsate must be collected and disposed of as hazardous waste.
-
-
Final Disposal :
-
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
High-temperature incineration is often the recommended disposal method for many pharmaceutical compounds.[9]
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Worldwide Occurrence and Investigations of Contamination of Herbal Medicines by Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
